MT-3014
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H25F2N7O |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[[2-(7-fluoro-3-methylquinoxalin-2-yl)-5-[(3R)-3-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C23H25F2N7O/c1-13-22(28-17-8-14(24)4-5-16(17)27-13)18-9-21-29-20(31-7-6-15(25)11-31)10-19(32(21)30-18)26-12-23(2,3)33/h4-5,8-10,15,26,33H,6-7,11-12H2,1-3H3/t15-/m1/s1 |
InChI Key |
PUJFXPWIBOJQHB-OAHLLOKOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MT-3014: A Preclinical Investigation into a Novel PDE10A Inhibitor for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for MT-3014, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor investigated for its potential as a therapeutic agent for schizophrenia. While clinical trial data for this compound is not publicly available, extensive preclinical studies in rodent models offer significant insights into its mechanism of action, efficacy, and safety profile. This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. PDE10A is a dual-substrate phosphodiesterase, meaning it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an increase in the intracellular concentrations of these second messengers within the striatum.[1][2] This elevation in cAMP and cGMP is believed to modulate the activity of both the direct and indirect signaling pathways within the basal ganglia, which are implicated in the pathophysiology of schizophrenia.[3] Specifically, the increase in cAMP can lead to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[1][2]
The proposed mechanism suggests that by modulating these pathways, PDE10A inhibitors like this compound can offer a novel therapeutic approach for schizophrenia, potentially addressing not only the positive symptoms but also the cognitive and negative symptoms of the disorder.[3][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in rats.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 0.357 nmol/L | The half maximal inhibitory concentration against PDE10A, indicating high potency.[1][2] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Schizophrenia
| Behavioral Model | Parameter | This compound | Risperidone | Description |
| MK-801-induced Hyperactivity | ED50 | 0.30 mg/kg | Not Reported | Effective dose to reduce hyperactivity induced by the NMDA receptor antagonist MK-801, a model for psychosis.[1][2] |
| Spontaneous Locomotion | ED50 | 0.48 mg/kg | Not Reported | Effective dose to decrease spontaneous movement, indicating potential sedative effects at higher doses.[1][2] |
| Conditioned Avoidance Response (CAR) | ID50 | 0.32 mg/kg | 0.63 mg/kg | Inhibitory dose to suppress a learned avoidance behavior, a classic preclinical screen for antipsychotic activity.[1] |
| MK-801-induced Prepulse Inhibition (PPI) Deficits | Effective Dose | 0.3-3.0 mg/kg | High Dose Only | Attenuation of deficits in sensorimotor gating, a translational marker impaired in schizophrenia. This compound was effective at a broader dose range compared to risperidone.[1] |
| MK-801-induced Cognitive Deficits | Effective Dose | 0.2 mg/kg | Ineffective | Improvement of cognitive deficits in a model of schizophrenia, a key potential advantage over existing antipsychotics.[1] |
Table 3: In Vivo Target Engagement and Safety Profile of this compound in Rats
| Parameter | Finding | Description |
| Brain PDE10A Occupancy | ~60% at CAR ID50 | A positron emission tomography (PET) study using [11C]IMA107 showed a dose-dependent increase in brain PDE10A occupancy, with the predicted therapeutic occupancy being around 60%.[1][2] |
| Catalepsy | No induction at high doses | Lack of catalepsy, a preclinical indicator of extrapyramidal side effects (EPS), suggests a favorable motor side effect profile compared to typical antipsychotics.[1] |
| Plasma Prolactin | No increase at high doses | Did not elevate plasma prolactin levels, indicating a lower risk of hyperprolactinemia, a common side effect of many antipsychotic drugs.[1] |
| Body Weight | No effect | Did not affect body weight, suggesting a lower risk of metabolic side effects.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
-
PDE10A Inhibition Assay: The in vitro inhibitory activity of this compound against PDE10A was determined using a standard enzymatic assay. The concentration of this compound required to inhibit 50% of the PDE10A enzyme activity (IC50) was calculated.
-
MK-801-Induced Hyperactivity: Rats were administered this compound or vehicle orally, followed by an injection of the NMDA receptor antagonist MK-801 (0.075 mg/kg). Locomotor activity was then measured in an open-field arena to assess the ability of this compound to counteract the psychostimulant effects of MK-801.
-
Conditioned Avoidance Response (CAR): Rats were trained to avoid a mild footshock by moving to a different compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). The ability of this compound to suppress this learned avoidance response, without impairing the escape response to the shock itself, was measured.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). In normal subjects, the prepulse inhibits the startle response. In this experiment, deficits in PPI were induced by MK-801, and the ability of this compound to restore normal PPI was assessed.
-
Cognitive Deficits (Novel Object Recognition Test): This test assesses learning and memory. Rats were familiarized with two identical objects in an arena. After a delay, one of the objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was measured. MK-801 was used to induce cognitive deficits, and the ability of this compound to reverse these deficits was evaluated.
-
Brain PDE10A Occupancy (PET): Positron Emission Tomography (PET) imaging with the radioligand [11C]IMA107 was used to measure the in vivo occupancy of PDE10A in the rat brain after oral administration of this compound. This allowed for the correlation of brain target engagement with behavioral effects.
Visualizing the Mechanism and Workflow
Diagram 1: Proposed Signaling Pathway of this compound in Striatal Medium Spiny Neurons
Caption: Proposed mechanism of this compound in medium spiny neurons.
Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for the preclinical assessment of this compound.
Clinical Landscape for PDE10A Inhibitors in Schizophrenia
While this compound's clinical development status is unknown, the broader class of PDE10A inhibitors has been investigated in clinical trials for schizophrenia with mixed results. For instance, a phase 2 trial of the PDE10A inhibitor PF-02545920 did not show superiority over placebo in treating acute exacerbations of schizophrenia.[3] In contrast, more recent findings from a phase 2 trial of another PDE10A inhibitor, CPL'36, have shown promising results in improving symptoms of acute schizophrenia with a favorable safety profile. These divergent outcomes highlight the complexities of targeting the PDE10A enzyme in this patient population and suggest that factors such as compound-specific properties, patient selection, and trial design may be critical for success.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective PDE10A inhibitor with promising antipsychotic and pro-cognitive effects in animal models of schizophrenia. Its favorable safety profile in rats, particularly the lack of catalepsy and effects on prolactin and body weight, suggests a potential for a well-tolerated therapeutic agent. However, the absence of publicly available clinical trial data for this compound makes it impossible to determine its efficacy and safety in humans. The mixed success of other PDE10A inhibitors in clinical trials underscores the challenges in translating preclinical findings to clinical efficacy. Further research and clinical investigation would be necessary to fully elucidate the therapeutic potential of this compound for the treatment of schizophrenia.
References
Vimseltinib's Precision Strike: A Technical Guide to the CSF1R Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vimseltinib (B1652902) is an investigational, oral, switch-control tyrosine kinase inhibitor designed to selectively and potently target the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Dysregulation of the CSF1/CSF1R signaling axis is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[2][3] In TGCT, the overexpression of CSF1 leads to the recruitment of CSF1R-dependent inflammatory cells, which constitute the bulk of the tumor mass.[3][4] Vimseltinib's mechanism of action involves binding to the switch control region of the CSF1R kinase, stabilizing it in an inactive conformation and thereby blocking downstream signaling.[5] This targeted inhibition leads to the depletion of tumor-associated macrophages, resulting in tumor regression and clinical benefit. This guide provides an in-depth technical overview of the CSF1R signaling pathway, vimseltinib's mechanism of action, a summary of its clinical efficacy and safety, and detailed protocols for key experimental assays.
The CSF1R Signaling Pathway: A Central Regulator of Macrophage Biology
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages.[6] The binding of its ligands, CSF1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that regulate cellular functions.
Key downstream signaling pathways activated by CSF1R include:
-
PI3K/AKT Pathway: Primarily involved in cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: Plays a crucial role in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Contributes to the regulation of gene expression involved in inflammation and immune responses.
The aberrant activation of this pathway, as seen in TGCT due to the overexpression of CSF1, leads to the uncontrolled proliferation and accumulation of macrophages, forming the characteristic tumor mass.[2][3]
Mechanism of Action: Vimseltinib's Selective Inhibition of CSF1R
Vimseltinib is a "switch-control" inhibitor, a class of kinase inhibitors that lock the kinase in an inactive state.[5] It specifically binds to the switch pocket of the CSF1R kinase domain, preventing the conformational changes required for its activation.[5] This highly selective mode of inhibition distinguishes vimseltinib from other multi-kinase inhibitors that also target CSF1R, potentially leading to a more favorable safety profile by minimizing off-target effects.[3][4] By blocking CSF1R autophosphorylation, vimseltinib effectively shuts down the downstream signaling cascades, leading to the depletion of CSF1R-dependent macrophages and subsequent tumor shrinkage.[7]
Preclinical and Clinical Evidence
Preclinical Data
In preclinical studies, vimseltinib has demonstrated potent and selective inhibition of CSF1R. In vitro, it effectively inhibited CSF1R phosphorylation and the proliferation of CSF1-dependent cell lines.[8] In vivo studies in mouse models showed that vimseltinib treatment led to the depletion of macrophages in tumors and other tissues, resulting in the inhibition of tumor growth.[7]
| Parameter | Result | Reference |
| CSF1R Kinase Inhibition (IC50) | <10 nM | [5] |
| M-NFS-60 Cell Proliferation (IC50) | ~10 nM | [8] |
| In Vivo Macrophage Depletion | Significant reduction in tumor-associated macrophages |
Clinical Data: The MOTION Phase 3 Study
The efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery were evaluated in the pivotal Phase 3 MOTION trial (NCT05059262).[2][6] This global, double-blind, placebo-controlled study demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of Objective Response Rate (ORR) at week 25 for patients treated with vimseltinib compared to placebo.[2][9]
Table 1: Efficacy Results from the MOTION Phase 3 Study (Week 25)
| Endpoint | Vimseltinib (n=83) | Placebo (n=40) | p-value | Reference |
| Objective Response Rate (ORR) per RECIST v1.1 | 40% | 0% | <0.0001 | [2][9] |
| ORR per Tumor Volume Score (TVS) | 67% | 0% | <0.0001 | [2] |
| Mean Change from Baseline in Active Range of Motion | +18.4% | +3.8% | 0.0077 | [2] |
| Mean Change from Baseline in PROMIS Physical Function | +4.9 | +1.6 | 0.0007 | [2] |
| Mean Change from Baseline in Worst Stiffness (NRS) | -3.2 | -1.4 | <0.0001 | [2] |
| Pain Response Rate (BPI) | 48% | 23% | 0.0056 | [2] |
RECIST: Response Evaluation Criteria in Solid Tumors; TVS: Tumor Volume Score; PROMIS: Patient-Reported Outcomes Measurement Information System; BPI: Brief Pain Inventory; NRS: Numeric Rating Scale.
Vimseltinib was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[9] Importantly, there was no evidence of cholestatic hepatotoxicity, a concern with other CSF1R inhibitors.[3][9]
Table 2: Common Treatment-Emergent Adverse Events (≥15%) in the MOTION Study
| Adverse Event | Vimseltinib (n=83) | Placebo (n=40) | Reference |
| Periorbital edema | 45% | 13% | [10] |
| Fatigue | 33% | 15% | [10] |
| Face edema | 31% | 8% | [10] |
| Pruritus | 29% | 8% | [10] |
| Headache | 28% | 26% | [10] |
| Asthenia | 27% | Not Reported | [10] |
| Nausea | 25% | Not Reported | [10] |
| Increased blood creatinine | 24% | Not Reported | [10] |
| Increased aspartate aminotransferase | 23% | Not Reported | [10] |
Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the activity of CSF1R inhibitors like vimseltinib.
CSF1R Phosphorylation ELISA
This assay quantifies the inhibition of CSF1-induced autophosphorylation of CSF1R in a cellular context.
Objective: To determine the IC50 of a test compound for CSF1R phosphorylation.
Materials:
-
THP-1 cells (or other CSF1R-expressing cell line)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF1
-
Test compound (e.g., vimseltinib)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Commercially available CSF1R phosphotyrosine sandwich ELISA kit
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture and Starvation: Culture THP-1 cells in RPMI-1640 with 10% FBS. Prior to the assay, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Seed the starved cells in a 96-well plate. Treat the cells with serial dilutions of the test compound for 1-2 hours at 37°C.
-
CSF1 Stimulation: Stimulate the cells with an EC80 concentration of recombinant human CSF1 for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells with cold cell lysis buffer.
-
ELISA: Perform the sandwich ELISA according to the manufacturer's protocol. This typically involves:
-
Adding cell lysates to wells pre-coated with a capture antibody for total CSF1R.
-
Incubating to allow binding of CSF1R to the capture antibody.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody that specifically recognizes phosphorylated tyrosine residues on CSF1R.
-
Incubating to allow the detection antibody to bind.
-
Washing the wells.
-
Adding a substrate and measuring the resulting signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of CSF1R phosphorylation for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
M-NFS-60 Cell Proliferation Assay
This assay measures the effect of a CSF1R inhibitor on the proliferation of a CSF1-dependent cell line.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS and recombinant murine CSF1
-
Test compound (e.g., vimseltinib)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells in a 96-well plate in media containing a concentration of CSF1 that supports optimal growth.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Reading: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.
Quantification of cFOS mRNA Expression in Mouse Spleen
This pharmacodynamic assay measures the in vivo inhibition of CSF1R signaling by assessing the expression of a downstream target gene.
Objective: To evaluate the in vivo target engagement of a CSF1R inhibitor.
Materials:
-
Mice
-
Test compound (e.g., vimseltinib)
-
Recombinant murine CSF1
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for cFOS and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage).
-
CSF1 Challenge: At a specified time point after dosing, challenge the mice with an injection of recombinant murine CSF1 to induce cFOS expression.
-
Tissue Harvest: At the peak of cFOS expression (typically 30-60 minutes post-challenge), euthanize the mice and harvest the spleens.
-
RNA Extraction: Isolate total RNA from the spleen tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for cFOS and a housekeeping gene to determine the relative expression levels of cFOS mRNA.
-
Data Analysis: Normalize the cFOS expression to the housekeeping gene and compare the expression levels in treated versus vehicle control animals to determine the percent inhibition of CSF1-induced cFOS expression.
Conclusion
Vimseltinib represents a promising, highly selective CSF1R inhibitor with demonstrated clinical efficacy and a manageable safety profile in patients with TGCT. Its "switch-control" mechanism of action provides potent and targeted inhibition of the CSF1R signaling pathway, addressing a key driver of this disease. The data summarized in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and drug development professionals working in the field of CSF1R-targeted therapies. Further investigation into the full potential of vimseltinib in TGCT and other CSF1R-driven diseases is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pages.jh.edu [pages.jh.edu]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
The Role of PDE10A Inhibitors in Mitigating Cognitive Deficits in Rodent Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairments are a debilitating hallmark of several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. Current therapeutic strategies often fail to adequately address these cognitive deficits, highlighting a significant unmet medical need. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its unique expression profile and its role in modulating key signaling pathways involved in cognition. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of PDE10A inhibitors to ameliorate cognitive deficits in rat models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
PDE10A Signaling Pathway
PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in neuronal signaling.[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region pivotal for cognition, motor control, and reward processing.[1] Within MSNs, PDE10A is a key regulator of signaling cascades downstream of dopamine (B1211576) and glutamate (B1630785) receptors. By degrading cAMP and cGMP, PDE10A modulates the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate a multitude of downstream targets, including transcription factors and synaptic proteins, thereby influencing neuronal excitability, synaptic plasticity, and gene expression.[3][4] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, potentiating the signaling through these pathways and offering a mechanism to restore cognitive function in pathological states.[1]
References
The Central Role of CSF1R in Tenosynovial Giant Cell Tumor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium characterized by the overexpression of Colony-Stimulating Factor 1 (CSF1). This leads to the recruitment and proliferation of cells expressing the CSF1 receptor (CSF1R), predominantly macrophages, which form the bulk of the tumor. The CSF1-CSF1R signaling axis is therefore the central driver of TGCT pathogenesis and has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and clinical targeting of CSF1R in TGCT.
Molecular Pathogenesis: The CSF1-CSF1R Axis
The defining molecular feature of TGCT is the aberrant overexpression of CSF1 by a small subset of neoplastic synovial cells.[1][2][3][4][5] This is most commonly caused by a chromosomal translocation involving the CSF1 gene on chromosome 1p13.[3][6][7][8] The most frequent fusion partner is the COL6A3 gene on chromosome 2q35, leading to a COL6A3-CSF1 fusion gene.[3][8][9] This translocation places the CSF1 coding sequence under the control of the highly active COL6A3 promoter, resulting in significant overexpression and secretion of the CSF1 ligand.[8][10]
The secreted CSF1 acts as a potent chemoattractant and mitogen for a variety of non-neoplastic cells that express its receptor, CSF1R, a receptor tyrosine kinase.[1][2][3][7] This includes monocytes, macrophages, and osteoclast-like giant cells, which are recruited to the synovium and proliferate, creating the characteristic tumor mass.[2][3][4] This phenomenon, where a small population of neoplastic cells orchestrates the formation of a much larger tumor composed of reactive, non-neoplastic cells, is termed the "landscape effect".[2][3][4][5][8]
Interestingly, recent single-cell RNA sequencing studies have revealed that the neoplastic, CSF1-producing cells in TGCT do not themselves express CSF1R.[2][11][12] This indicates a paracrine rather than autocrine signaling mechanism, where the neoplastic cells are not directly stimulated by the CSF1 they produce.[1][9]
Signaling Pathway
Upon binding of CSF1, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell survival, proliferation, differentiation, and migration. Key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras/mitogen-activated protein kinase (MAPK) pathways.
Therapeutic Targeting of CSF1R
The central role of the CSF1-CSF1R axis in TGCT pathogenesis makes it an ideal therapeutic target. Inhibition of CSF1R signaling is designed to block the recruitment and proliferation of the CSF1R-expressing cells that constitute the tumor mass, leading to tumor regression.[13][14][15] Several small molecule inhibitors of CSF1R have been developed and have shown significant clinical efficacy.
CSF1R Inhibitors in Clinical Use and Development
| Inhibitor | Mechanism of Action | FDA Approval Status for TGCT | Key Clinical Trial(s) |
| Pexidartinib (B1662808) (Turalio) | Potent and selective inhibitor of CSF1R, also inhibits c-KIT and FLT3.[7][16] | Approved in 2019 for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[13] | ENLIVEN (Phase 3, NCT02371369)[13] |
| Vimseltinib (B1652902) (Romvimza) | Selective CSF1R inhibitor.[14][17] | Approved in 2025 for adults with symptomatic TGCT for whom surgical resection may cause worsening functional limitation or severe morbidity.[13] | MOTION (Phase 3, NCT05059340)[13] |
| Emactuzumab | Monoclonal antibody targeting CSF1R. | Investigational | Phase 1 (NCT01494688) |
| Sotuletinib (BLZ945) | Selective CSF1R inhibitor. | Investigational | Preclinical and early clinical studies.[18] |
| Imatinib | Broad-spectrum tyrosine kinase inhibitor with activity against CSF1R.[6][14] | Not approved for TGCT, limited activity shown.[14] | Various Phase 2 studies. |
| Nilotinib | Broad-spectrum tyrosine kinase inhibitor with activity against CSF1R.[14] | Not approved for TGCT, limited activity shown.[14] | Various Phase 2 studies. |
Clinical Efficacy of CSF1R Inhibitors
The efficacy of CSF1R inhibitors is well-documented in clinical trials. The pivotal Phase 3 ENLIVEN study of pexidartinib demonstrated a statistically significant improvement in overall response rate (ORR) compared to placebo.[13] Similarly, the MOTION study of vimseltinib also showed a significant ORR.[13]
| Study | Drug | Phase | Overall Response Rate (ORR) |
| ENLIVEN | Pexidartinib | 3 | 38% (vs. 0% for placebo)[13] |
| MOTION | Vimseltinib | 3 | 40% (vs. 0% for placebo)[13] |
| Phase 1 Extension | Pexidartinib | 1 | 52% partial response[19] |
| Phase 1 | Vimseltinib | 1 | 72% (by RECIST v1.1)[14][20] |
Experimental Protocols and Methodologies
The elucidation of CSF1R's role in TGCT has been facilitated by a range of molecular and cellular biology techniques.
Fluorescence In Situ Hybridization (FISH) for CSF1 Rearrangement
Objective: To detect the presence of a chromosomal translocation involving the CSF1 gene locus.
Methodology:
-
Probe Design: Dual-color, break-apart probes are designed to flank the CSF1 gene on chromosome 1p13.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized, rehydrated, and subjected to enzymatic digestion to expose the nuclear DNA.
-
Hybridization: The FISH probes are applied to the tissue sections and incubated overnight to allow for hybridization to the target DNA sequences.
-
Washing and Counterstaining: Post-hybridization washes are performed to remove unbound probes. The slides are then counterstained with DAPI to visualize the cell nuclei.
-
Microscopy and Analysis: Slides are visualized using a fluorescence microscope. In cells without a translocation, the two fluorescent signals (e.g., red and green) will appear as a single, fused signal (or in close proximity). In cells with a CSF1 translocation, the signals will be split apart. The percentage of cells with the translocation can then be quantified.[3][5]
Single-Cell RNA Sequencing (scRNA-seq)
Objective: To characterize the cellular heterogeneity of TGCT and identify the specific cell populations expressing CSF1 and CSF1R.
Methodology:
-
Tissue Dissociation: Fresh tumor tissue is enzymatically and mechanically dissociated to generate a single-cell suspension.
-
Cell Capture and Barcoding: Single cells are captured in droplets along with barcoded beads using a microfluidics platform (e.g., 10x Genomics).
-
Reverse Transcription and Library Preparation: mRNA from each cell is reverse transcribed into cDNA, which is then amplified. Sequencing libraries are prepared from the barcoded cDNA.
-
Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and gene expression is quantified for each cell. Bioinformatic analysis is used to cluster cells based on their gene expression profiles, allowing for the identification of distinct cell types (e.g., neoplastic synoviocytes, macrophages, T-cells). The expression of CSF1 and CSF1R can then be mapped to these specific cell populations.[2][5][11]
Development of TGCT Cell Lines
Objective: To establish in vitro models for preclinical drug screening and mechanistic studies.
Methodology:
-
Tissue Collection and Processing: Surgically resected tumor tissues are collected under sterile conditions and mechanically and enzymatically digested.
-
Cell Culture: The resulting cell suspension is cultured in appropriate media supplemented with growth factors.
-
Characterization: Established cell lines are characterized for their morphology, growth kinetics, and expression of key markers such as CSF1R and CD68 using techniques like immunofluorescence and Western blotting.[18]
-
Functional Assays: The cell lines can be used in proliferation assays (e.g., MTT assay) and 3D spheroid formation assays to assess the effects of CSF1R inhibitors.[18]
Future Directions
While the targeting of CSF1R has revolutionized the treatment of inoperable TGCT, several areas of research are ongoing:
-
Mechanisms of Resistance: Understanding the mechanisms by which some tumors are resistant to CSF1R inhibitors is crucial for developing second-line therapies.
-
Combination Therapies: Investigating the combination of CSF1R inhibitors with other agents to enhance efficacy or overcome resistance.
-
Biomarkers: Identifying predictive biomarkers to better select patients who are most likely to respond to CSF1R inhibition.
-
Long-term Safety: Continued monitoring of the long-term safety profile of CSF1R inhibitors is essential.
References
- 1. Role of colony-stimulating factor 1 in the neoplastic process of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions in CSF1-Driven Tenosynovial Giant Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A landscape effect in tenosynovial giant-cell tumor from activation of CSF1 expression by a translocation in a minority of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic Antibodies Targeting CSF1 Impede Macrophage Recruitment in a Xenograft Model of Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A novel colony‐stimulating factor 1 (CSF1) translocation involving human endogenous retroviral element in a tenosynovial giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Colony-stimulating Factor 1 in the Neoplastic Process of Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PubMed [pubmed.ncbi.nlm.nih.gov]
MT-3014 and Cyclic Nucleotide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MT-3014, a novel phosphodiesterase 10A (PDE10A) inhibitor, and its role in modulating cyclic nucleotide signaling. The information presented herein is a synthesis of available preclinical data, intended to provide a comprehensive resource for professionals in the fields of neuroscience and drug development.
Introduction to this compound and its Target, PDE10A
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in intracellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers. By inhibiting PDE10A, this compound elevates the levels of cAMP and cGMP in the striatum, thereby modulating the activity of downstream signaling pathways. This mechanism of action has positioned this compound as a potential therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by addressing both positive and cognitive symptoms.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies. This data highlights its potency, in vivo efficacy, and target engagement.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Description |
| IC50 | 0.357 nmol/L | - | In vitro inhibitory concentration against PDE10A.[1] |
| ED50 | 0.30 mg/kg | Rat | Effective dose for 50% reduction of MK-801-induced hyperactivity.[1] |
| ED50 | 0.48 mg/kg | Rat | Effective dose for 50% reduction of spontaneous locomotion.[1] |
| ID50 | 0.32 mg/kg | Rat | Inhibitory dose for 50% suppression of the conditioned avoidance response.[1] |
Table 2: Comparative In Vivo Efficacy of this compound and Risperidone
| Compound | ID50 (Conditioned Avoidance Response) | Species |
| This compound | 0.32 mg/kg | Rat[1] |
| Risperidone | 0.63 mg/kg | Rat[1] |
Table 3: Target Engagement of this compound in the Rat Brain
| Parameter | Finding | Description |
| PDE10A Occupancy | ~60% at the ID50 for conditioned avoidance response | Brain PDE10A occupancy as determined by positron emission tomography (PET) using [11C]IMA107.[1] |
Signaling Pathways and Experimental Workflows
This compound and the Cyclic Nucleotide Signaling Pathway
The following diagram illustrates the central role of PDE10A in the hydrolysis of cAMP and cGMP and the mechanism by which this compound modulates this pathway.
Caption: this compound inhibits PDE10A, increasing cAMP and cGMP levels and downstream signaling.
Experimental Workflow: Measurement of Striatal cAMP/cGMP Levels
The following diagram outlines a typical workflow for quantifying changes in cyclic nucleotide levels in the rat striatum following this compound administration.
Caption: A typical workflow for measuring cyclic nucleotides in brain tissue.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field. The exact parameters for the this compound studies may have varied.
In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro potency (IC50) of this compound against the PDE10A enzyme.
Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound in a suitable solvent (e.g., DMSO)
-
Binding agent that selectively binds to the hydrolyzed monophosphate product
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the fluorescently labeled substrate to all wells.
-
Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells except for the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
Measurement of cAMP and cGMP Levels in Rat Striatum (ELISA/EIA)
Objective: To quantify the effect of this compound on cAMP and cGMP levels in the rat striatum.
Materials:
-
Male Wistar rats
-
This compound suspension for oral gavage
-
Liquid nitrogen
-
Tissue homogenizer
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercial cAMP and cGMP enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kits
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Administer this compound or vehicle orally to rats.
-
At a specified time point post-administration, euthanize the animals and rapidly dissect the striatum.
-
Immediately freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Determine the total protein concentration of the supernatant using a BCA assay for normalization.
-
Perform the cAMP and cGMP EIA/ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the concentrations of cAMP and cGMP from the standard curve and normalize to the protein concentration.
Western Blotting for Phosphorylated CREB (pCREB)
Objective: To assess the downstream effect of elevated cyclic nucleotide levels by measuring the phosphorylation of CREB.
Materials:
-
Rat striatal tissue lysates (prepared as in 4.2)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB or a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the striatal lysates.
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB or a loading control to normalize the pCREB signal.
-
Quantify the band intensities using densitometry software.
In Vivo Behavioral Assessments in Rats
Objective: To evaluate the antipsychotic-like potential of this compound by its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimate the rats to the testing room.
-
Administer this compound or vehicle orally.
-
After a specified pretreatment time, administer MK-801 (e.g., 0.075 mg/kg, s.c.) or saline.[1]
-
Immediately place the rats in the open-field arenas.
-
Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity.
Objective: To assess the antipsychotic-like activity of this compound, as this model is highly predictive of clinical antipsychotic efficacy.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, and equipped with a conditioned stimulus (e.g., a light or a tone).
Procedure:
-
Training: Place the rat in the shuttle box. Present a conditioned stimulus (CS) for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US; a mild foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move, it receives the shock until it escapes to the other compartment. Repeat for a set number of trials over several days until a stable avoidance response is learned.
-
Testing: Administer this compound or vehicle orally to the trained rats.
-
After a specified pretreatment time, place the rats in the shuttle box and present a series of CS-US trials.
-
Record the number of avoidances (moving during the CS), escapes (moving during the US), and escape failures.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without increasing escape failures.
Conclusion
This compound is a novel and potent PDE10A inhibitor that effectively modulates cyclic nucleotide signaling in the striatum. Preclinical data demonstrate its potential as an antipsychotic agent with a favorable profile. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this compound and the broader field of PDE10A inhibition. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
Vimseltinib: A Comprehensive Technical Guide to a Switch-Control Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vimseltinib (B1652902) is an orally administered, potent, and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] Its unique mechanism of action, which locks the kinase in an inactive conformation, offers a differentiated profile with significant therapeutic potential.[1][3] Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) not amenable to surgery, vimseltinib has demonstrated robust clinical efficacy and a manageable safety profile.[4][5] This technical guide provides an in-depth overview of vimseltinib's mechanism of action, pharmacology, clinical data, and the experimental methodologies used in its characterization.
Introduction to Vimseltinib and its Target
Tenosynovial giant cell tumor is a rare, locally aggressive neoplasm characterized by the overexpression of CSF1.[6] This leads to the recruitment of CSF1R-expressing cells, primarily macrophages, which constitute the bulk of the tumor mass.[7] By inhibiting the CSF1R signaling pathway, vimseltinib effectively reduces tumor size and improves symptoms in patients with TGCT.[8][9]
Vimseltinib was developed through a proprietary switch-control kinase inhibitor platform.[10] Unlike traditional kinase inhibitors that compete with ATP, vimseltinib binds to the switch pocket of CSF1R, stabilizing the inactive state of the kinase and preventing its activation.[1][3] This mechanism contributes to its high selectivity, with over 500-fold greater selectivity for CSF1R compared to closely related kinases.[1][2]
Mechanism of Action: A Switch-Control Inhibitor
The CSF1R kinase domain transitions between active and inactive conformations, a process regulated by a "switch" region. In the inactive state, this region prevents the kinase from adopting the proper conformation for ATP binding and catalysis. Vimseltinib exploits this natural regulatory mechanism. It binds to a "switch control pocket," an allosteric site adjacent to the ATP-binding pocket, effectively locking the kinase in its inactive state.[3][11] This prevents autophosphorylation and the initiation of downstream signaling cascades, even in the presence of the CSF1 ligand.[1]
Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of vimseltinib.
Quantitative Data
Efficacy and Clinical Data (Phase III MOTION Study)
The efficacy of vimseltinib was established in the Phase III MOTION trial, a randomized, double-blind, placebo-controlled study in patients with TGCT not amenable to surgery.[5][6]
| Parameter | Vimseltinib (n=83) | Placebo (n=40) | p-value |
| Objective Response Rate (ORR) at Week 25 (RECIST v1.1) | 40% (95% CI: 29%, 51%) | 0% (95% CI: 0%, 9%) | <0.0001 |
| ORR by Tumor Volume Score (TVS) | 67% (95% CI: 56%-77%) | 0% | <0.0001 |
| Mean Change in Active Range of Motion (ROM) | 18.4% improvement | 3.8% improvement | 0.0077 |
| Pain Responders | 48% | 23% | 0.0056 |
| Responses Ongoing at 6 Months | 85% | N/A | |
| Responses Ongoing at 9 Months | 58% | N/A |
Data sourced from references[5][8][10][12][13].
Pharmacokinetic Properties
| Parameter | Value |
| Median Tmax (Time to Peak Concentration) | 1 hour |
| Cmax (Single Dose) | 283 ng/mL |
| AUC0-inf (Single Dose) | 46,900 ng·h/mL |
| Cmax (Steady-State) | 747 ng/mL |
| AUC0-24h (Steady-State) | 13,400 ng·h/mL |
| Volume of Distribution | 90 L |
| Plasma Protein Binding | 96.5% |
| Elimination Half-life | ~6 days |
| Apparent Clearance | 0.5 L/h |
Data sourced from reference[1].
In Vitro Potency
| Assay | IC50 Value |
| CSF1R Kinase Inhibition | <0.01 µM |
| c-Kit Kinase Inhibition | 0.1-1 µM |
| M-NFS-60 Cell Proliferation | 10.1 nmol/L |
Data sourced from references[3].
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol outlines a common method for assessing CSF1R kinase activity and the inhibitory potential of compounds like vimseltinib.
Objective: To measure the amount of ADP produced as a result of kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Vimseltinib or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of vimseltinib in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the test inhibitor solution.
-
Enzyme Addition: Add the diluted CSF1R enzyme to each well, except for the "no-enzyme" controls. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no-inhibitor" control and determine the IC50 value.
The following diagram illustrates the workflow for a typical biochemical kinase assay.
Cell-Based Proliferation Assay (M-NFS-60)
This assay determines the effect of a compound on the proliferation of a cell line that is dependent on CSF1 for growth.
Objective: To measure the inhibition of CSF1-dependent cell proliferation.
Materials:
-
M-NFS-60 cells (murine myelogenous leukemia cell line)
-
RPMI-1640 medium supplemented with FBS, horse serum, and recombinant human M-CSF (rhM-CSF)
-
Vimseltinib or other test inhibitors
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate in culture medium containing a suboptimal concentration of rhM-CSF.
-
Compound Addition: Add serial dilutions of vimseltinib to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration and determine the EC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the phosphorylation status of CSF1R and its downstream effectors, such as ERK, within cells.
Objective: To determine if vimseltinib inhibits CSF1-induced phosphorylation of target proteins.
Materials:
-
A suitable cell line expressing CSF1R (e.g., THP-1 human monocytic leukemia cells)
-
Cell culture medium
-
Recombinant human M-CSF
-
Vimseltinib or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CSF1R, anti-total-CSF1R, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of vimseltinib for 1-2 hours.
-
Stimulate the cells with rhM-CSF for a short period (e.g., 5-15 minutes) to induce phosphorylation.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein. The intensity of the phospho-protein band relative to the total protein band indicates the level of phosphorylation.
The logical relationship for assessing cellular activity is depicted below.
Patient-Derived Xenograft (PDX) Model for TGCT
PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the human tumor environment.
Objective: To establish a TGCT tumor in immunodeficient mice and assess the anti-tumor activity of vimseltinib.
Materials:
-
Fresh, sterile TGCT tumor tissue from a patient
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Surgical instruments
-
Vimseltinib formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Obtain fresh tumor tissue from surgery under sterile conditions.
-
Mechanically dissect the tumor into small fragments (e.g., 2-3 mm³).
-
Surgically implant the tumor fragments into a subcutaneous or other appropriate site in the immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size.
-
Measure the tumor dimensions regularly (e.g., twice weekly) using calipers.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer vimseltinib (e.g., by oral gavage) to the treatment group according to the desired dosing schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Analysis: Compare the tumor growth rates and final tumor volumes between the vimseltinib-treated and vehicle-treated groups to determine the in vivo efficacy.
Conclusion
Vimseltinib represents a significant advancement in the treatment of TGCT, offering a highly selective and effective therapeutic option for patients. Its unique switch-control mechanism of CSF1R inhibition provides a strong rationale for its favorable safety and efficacy profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of vimseltinib and the development of future kinase inhibitors. The comprehensive data presented underscore the robust preclinical and clinical evidence supporting its use.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Patient-Derived Tumor Xenografts Plus Ex Vivo Models Enable Drug Validation for Tenosynovial Giant Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 11. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smbb.mx [smbb.mx]
- 13. indigobiosciences.com [indigobiosciences.com]
Vimseltinib (DCC-3014): A Deep Dive into Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Vimseltinib (B1652902) (DCC-3014) is an investigational, orally administered tyrosine kinase inhibitor designed as a highly selective and potent "switch-control" inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Its mechanism of action, which involves stabilizing CSF1R in an inactive conformation, confers a high degree of selectivity, minimizing off-target effects that can lead to toxicity.[4][5] This technical guide provides a comprehensive overview of the target selectivity of vimseltinib, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Mechanism of Action and Target Profile
Vimseltinib targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[4][6] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where overexpression of CSF1 leads to the recruitment and proliferation of CSF1R-expressing cells.[1][7]
By binding to the "switch pocket" of the CSF1R kinase domain, vimseltinib locks the receptor in an inactive state, preventing autophosphorylation and subsequent downstream signaling.[4][8] This "switch-control" inhibition is a key feature that contributes to its remarkable selectivity.
The following diagram illustrates the simplified CSF1R signaling pathway and the point of inhibition by vimseltinib.
Caption: Simplified CSF1R signaling pathway and inhibition by vimseltinib.
Quantitative Selectivity Data
Vimseltinib has demonstrated exceptional selectivity for CSF1R over other kinases, including closely related type III receptor tyrosine kinases.
Biochemical Kinase Inhibition
The following table summarizes the inhibitory activity of vimseltinib against CSF1R and a selection of off-target kinases.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R | ATP Concentration |
| CSF1R | 4.2 | - | 4 mM |
| KIT | >2100 | >500-fold | 1-4 mM |
| FLT3 | >2100 | >500-fold | 1-4 mM |
| PDGFRA | >2100 | >500-fold | 1-4 mM |
| PDGFRB | >2100 | >500-fold | 1-4 mM |
Data sourced from preclinical studies.[1][2][9]
Furthermore, in a broad panel of approximately 300 human kinases, vimseltinib was found to be >100-fold selective for CSF1R versus all kinases tested and >1,000-fold selective for 294 of these kinases.[2][9]
Cellular Activity
Vimseltinib effectively inhibits the proliferation of CSF1-dependent cells.
| Cell Line | Assay Type | IC50 (nM) |
| M-NFS-60 | Cell Proliferation | 10.1 |
M-NFS-60 is a murine myelogenous leukemia cell line that depends on CSF1 for proliferation.[2]
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of vimseltinib against a panel of kinases was determined using a spectrophotometric coupled-enzyme assay.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of vimseltinib against target kinases.
Methodology:
-
The assay continuously monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. This reaction is coupled to the kinase activity.
-
Assays are conducted in 384-well plates.
-
The reaction mixture contains the specific kinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and varying concentrations of vimseltinib.
-
The reaction is initiated by the addition of ATP.
-
The decrease in absorbance at 340 nm is measured spectrophotometrically at 30°C.
-
IC50 values are calculated from the dose-response curves.
The following diagram illustrates the workflow for the in vitro kinase assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay (M-NFS-60)
The effect of vimseltinib on the proliferation of the CSF1-dependent M-NFS-60 cell line was assessed using a resazurin-based assay.
Objective: To determine the IC50 of vimseltinib for inhibiting CSF1-dependent cell proliferation.
Methodology:
-
A serial dilution of vimseltinib in DMSO is prepared and dispensed into 96-well plates.
-
M-NFS-60 cells are seeded into the plates in media containing CSF1.
-
The final DMSO concentration is maintained at 0.5%.
-
Plates are incubated for 72 hours.
-
A solution of resazurin (B115843) is added to each well, and the plates are incubated for an additional 5 hours.
-
Fluorescence is measured (excitation 540 nm, emission 600 nm) to quantify viable cells.
-
IC50 values are determined from the resulting dose-response curves.
The following diagram outlines the workflow for the cellular proliferation assay.
Caption: Workflow for the M-NFS-60 cellular proliferation assay.
CSF1R Phosphorylation Washout Assay
This assay evaluates the duration of target inhibition after the removal of the compound.
Objective: To assess the durability of vimseltinib's inhibition of CSF1R phosphorylation.
Methodology:
-
THP-1 cells are treated with 1 µmol/L vimseltinib for 2 hours.
-
The cells are then washed to remove the compound.
-
Following the washout, cells are incubated for various time points.
-
Five minutes prior to cell lysis, cells are stimulated with 25 ng/mL CSF1.
-
Cell lysates are analyzed by ELISA to detect the levels of phosphorylated CSF1R.
Conclusion
Vimseltinib (DCC-3014) is a highly selective CSF1R inhibitor, a characteristic attributed to its unique "switch-control" mechanism of action. The quantitative data from both biochemical and cellular assays demonstrate its potent and specific inhibition of the CSF1R signaling pathway. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target toxicities and a favorable safety profile in clinical applications. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of vimseltinib's pharmacological properties.
References
- 1. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncodaily.com [oncodaily.com]
- 6. What is Vimseltinib used for? [synapse.patsnap.com]
- 7. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]
The Role of CSF1R in Tumor-Associated Macrophages: A Technical Guide for Researchers
An In-depth Examination of CSF1R Signaling, Experimental Methodologies, and Therapeutic Targeting in the Tumor Microenvironment
This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) and its critical role in the biology of tumor-associated macrophages (TAMs). Designed for researchers, scientists, and drug development professionals, this document delves into the core signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols.
Introduction: CSF1R and Its Central Role in TAM Biology
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among the immune cell populations, tumor-associated macrophages (TAMs) are often the most abundant and play a pivotal role in tumor progression.[1][2] TAMs can adopt different functional phenotypes, broadly categorized as the anti-tumoral M1-like phenotype and the pro-tumoral M2-like phenotype.[1] The differentiation, survival, and polarization of TAMs are heavily influenced by the CSF1R signaling axis.[1][3]
CSF1R, a receptor tyrosine kinase, and its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), are crucial for the development and maintenance of most tissue-resident macrophages.[3][4] In the TME, cancer cells and other stromal cells secrete CSF-1 and IL-34, which bind to CSF1R expressed on TAMs.[5] This interaction promotes the recruitment of macrophage precursors to the tumor and drives their polarization towards an immunosuppressive M2-like phenotype, which in turn fosters tumor growth, angiogenesis, and metastasis.[1][5] Consequently, the CSF1/CSF1R axis has emerged as a key therapeutic target in oncology.[1][6]
The CSF1R Signaling Pathway
Activation of CSF1R by its ligands initiates a cascade of intracellular signaling events that are fundamental to macrophage biology. The binding of CSF-1 or IL-34 induces the dimerization of CSF1R monomers and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[3][7] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, leading to the activation of multiple pathways that govern cell survival, proliferation, differentiation, and motility.[4][8]
Key Downstream Signaling Cascades
The primary signaling pathways activated downstream of CSF1R include:
-
PI3K/AKT Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine 721 (Y721) of CSF1R, leading to the activation of AKT.[8][9] This pathway is crucial for macrophage survival and proliferation.[4]
-
ERK1/2 (MAPK) Pathway: The activation of the Ras/Raf/MEK/ERK cascade is another critical downstream event. This pathway is involved in macrophage differentiation and proliferation.[4][10]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by CSF1R signaling, contributing to the regulation of gene expression related to macrophage function.[10]
-
Src Family Kinases (SFKs): Phosphorylation of tyrosine 559 (Y559) provides a docking site for SFKs, which are important for the full activation of the receptor and subsequent signaling.[11]
The intricate network of these signaling pathways ultimately dictates the functional phenotype of the macrophage.
Signaling Pathway Diagram
The following diagram illustrates the key events in the CSF1R signaling cascade.
Quantitative Analysis of CSF1R Inhibition
A growing body of preclinical and clinical research has demonstrated the therapeutic potential of inhibiting the CSF1R pathway. Small molecule inhibitors and monoclonal antibodies targeting CSF1R or its ligand CSF-1 have been developed and evaluated in various cancer models. The following tables summarize key quantitative findings from these studies.
Preclinical Efficacy of CSF1R Inhibitors
| Inhibitor | Cancer Model | Effect on TAMs | Effect on Tumor Growth | Reference |
| Pexidartinib (PLX3397) | Pancreatic Ductal Adenocarcinoma (mouse) | >80% depletion of TAMs | Potently elicited tumor regressions (in combination with checkpoint inhibitors) | [12] |
| Sarcoma (mouse) | Significant reduction in CD206+ TAMs | - | [13] | |
| Lung Adenocarcinoma (mouse) | Decreased total T cells, CD8+ T cells, and Treg cells; increased CD8+/Treg ratio | Significantly improved efficacy in combination with anti-PD-1 | [14][15] | |
| Emactuzumab | Various solid tumors (human xenografts) | Reduction of CD163+ M2-like macrophages | - | [16] |
| BLZ945 | Glioblastoma (mouse) | Reprogramming of TAMs | Inhibited tumor growth | [17] |
| Mammary Tumor (mouse) | Attenuated TAM turnover | Delayed tumor growth | [18] | |
| ARRY-382 | Advanced Solid Tumors (human) | - | Limited clinical efficacy as monotherapy | [19] |
| FF-10101 | Colorectal Cancer (mouse) | Reduced immunosuppressive TAMs, increased M1-like TAMs | Significantly inhibited tumor growth; enhanced anti-PD-1 effect | [20] |
Clinical Trial Data for CSF1R Inhibitors
| Inhibitor | Cancer Type | Phase | Response Rate | Reference |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor | III | 39% Overall Response Rate | [21] |
| Classical Hodgkin Lymphoma | I/II | 5% Objective Response Rate | [6] | |
| Emactuzumab | Diffuse-type Tenosynovial Giant Cell Tumor | I | 71% Objective Response Rate | [22] |
| Advanced/Metastatic Solid Tumors | Ia/b | No objective responses as monotherapy | [19] | |
| ARRY-382 | Advanced Solid Tumors | I | No objective responses | [6] |
| JNJ-40346527 | Relapsed/Refractory Classical Hodgkin Lymphoma | I/II | 5% Objective Response Rate (1 complete response) | [6] |
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to study CSF1R and TAMs.
In Vivo Tumor Models and Inhibitor Administration
A common approach to evaluate the efficacy of CSF1R inhibitors is the use of syngeneic or xenograft mouse tumor models.
Representative Protocol:
-
Cell Implantation: 1 x 10^6 cancer cells (e.g., murine pancreatic ductal adenocarcinoma cell line) are implanted subcutaneously or orthotopically into immunocompetent mice.
-
Tumor Growth: Tumors are allowed to establish and reach a palpable size (e.g., 100 mm³).
-
Treatment Initiation: Mice are randomized into treatment and control groups.
-
Inhibitor Administration: A CSF1R inhibitor (e.g., Pexidartinib) is administered orally at a specified dose and schedule (e.g., 50 mg/kg daily). The control group receives a vehicle control.
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal well-being is also monitored.
-
Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, such as flow cytometry and immunohistochemistry.
Flow Cytometry for TAM Phenotyping
Flow cytometry is a powerful technique for quantifying and phenotyping immune cell populations within the TME.
Representative Panel for Murine TAMs:
-
General Macrophage Marker: F4/80
-
M1-like Markers: CD86, MHC Class II
-
M2-like Markers: CD206 (Mannose Receptor), Arginase-1
-
Pan-leukocyte Marker: CD45
-
Myeloid Marker: CD11b
General Staining Protocol:
-
Tumor Digestion: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against the markers of interest. A viability dye is included to exclude dead cells.
-
Intracellular Staining (if applicable): For intracellular markers like Arginase-1, cells are fixed and permeabilized before staining.
-
Data Acquisition: Samples are run on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software to quantify the percentages and absolute numbers of different TAM subpopulations.
Immunohistochemistry (IHC) for TAM Localization
IHC allows for the visualization of TAMs within the spatial context of the tumor tissue.
Common Markers:
-
Pan-Macrophage Marker: CD68
-
M2-like Macrophage Marker: CD163
General Staining Protocol:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against CD68 or CD163.
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used for detection.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.
-
Imaging and Analysis: Stained slides are imaged, and the density of positive cells in different tumor regions is quantified.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of a CSF1R inhibitor in a preclinical setting.
Conclusion and Future Directions
The CSF1R signaling pathway is a critical regulator of TAM function and a compelling target for cancer therapy. This guide has provided a detailed overview of the molecular mechanisms, quantitative effects of inhibitors, and key experimental methodologies relevant to this field. While CSF1R inhibitors have shown promise, particularly in certain tumor types, challenges such as acquired resistance and the heterogeneity of TAMs remain. Future research will likely focus on rational combination therapies, the identification of predictive biomarkers, and a deeper understanding of the complex interplay between CSF1R signaling and the broader tumor microenvironment.
References
- 1. Prognostic and predictive value of CD163 expression and the CD163/CD68 expression ratio for response to adjuvant chemotherapy in patients with surgically resected lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of tumor-associated macrophage depletion by CSF1R blockade is highly dependent on the tumor model and timing of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of CSF-1R Y721 mediates its association with PI3K to regulate macrophage motility and enhancement of tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A CSF-1 receptor phosphotyrosine 559 signaling pathway regulates receptor ubiquitination and tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MT-3014 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-3014, also known as Vimseltinib or DCC-3014, is a potent and highly selective, orally bioavailable, switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2][3] CSF1R signaling is critical for the survival, proliferation, differentiation, and function of monocytes, macrophages, and other myeloid lineage cells.[4] In the context of oncology, tumor-associated macrophages (TAMs) are heavily reliant on CSF1R signaling and play a significant role in promoting tumor growth, angiogenesis, invasion, and suppressing the anti-tumor immune response.[2] this compound is designed to inhibit CSF1R, thereby depleting TAMs, modulating the tumor microenvironment, and impeding tumor progression.[1][2] Its primary therapeutic application is in the treatment of Tenosynovial Giant Cell Tumor (TGCT), a rare neoplasm characterized by the overexpression of the CSF1 ligand.[5][6]
These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of cancer. The methodologies described are based on preclinical studies that have successfully demonstrated the pharmacodynamic and anti-tumor effects of this compound.
Mechanism of Action: CSF1R Signaling Pathway
This compound selectively binds to and inhibits the CSF1R, a type III receptor tyrosine kinase.[4] The binding of its ligands, CSF1 and IL-34, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for the function and survival of macrophages. By inhibiting CSF1R, this compound blocks these signaling events, leading to the depletion of CSF1R-dependent cells like TAMs. This enhances anti-tumor T-cell responses and inhibits tumor cell proliferation.[1]
Experimental Protocols for Rodent Models
Syngeneic MC38 Colorectal Cancer Model
This model is ideal for evaluating the immunomodulatory effects of this compound in an immunocompetent setting.[2]
a. Cell Culture and Preparation:
-
Culture MC38 murine colon adenocarcinoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prior to injection, harvest cells using trypsinization and wash with sterile PBS.
-
Determine cell viability using trypan blue exclusion; a viability of >95% is required.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[7][8]
b. Tumor Implantation:
-
Use 6-8 week old female C57BL/6 mice.
-
Anesthetize the mice using isoflurane.
-
Shave the right flank and sterilize the area with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.[7]
-
Monitor the animals for tumor growth by caliper measurements three times per week.
c. This compound Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., by gavage) at a dose of 10 mg/kg daily.[2] The vehicle control group should receive an equivalent volume of the vehicle.
d. Efficacy and Pharmacodynamic Assessments:
-
Tumor Growth: Measure tumor volume using calipers and calculate using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each animal three times per week as a measure of general health.
-
Pharmacodynamic Analysis of Spleen:
-
At the end of the study, euthanize the mice and harvest the spleens.
-
For cFOS mRNA analysis, a marker of CSF1R inhibition, homogenize the spleen tissue.[1]
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of cFOS mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Analysis of Tumor-Infiltrating Leukocytes (TILs):
-
Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.[5][6]
-
Enrich for CD45+ leukocytes using magnetic-activated cell sorting (MACS).[5]
-
Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for cytotoxic T cells; CD3, CD4, FoxP3 for regulatory T cells).
-
Analyze the stained cells by flow cytometry to quantify the different immune cell populations within the tumor microenvironment.[3][9]
-
PC-3 Prostate Cancer Bone Invasion Model
This xenograft model is used to assess the impact of this compound on tumor growth and bone degradation in a metastatic context.[2]
a. Cell Culture and Preparation:
-
Culture PC-3 human prostate adenocarcinoma cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare cells for injection as described for the MC38 model. Resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[10][11]
b. Tumor Implantation (Intratibial):
-
Use 6-8 week old male immunodeficient mice (e.g., NOD/SCID or nude mice).[8][10]
-
Anesthetize the mouse and flex the right hind leg at a 90-degree angle.
-
Use a 27-gauge needle to carefully drill a hole through the patellar tendon and tibial plateau to access the intramedullary canal.[12]
-
Using a 29-gauge insulin (B600854) syringe, slowly inject 20 µL of the PC-3 cell suspension (200,000 cells) into the tibial cavity.[12]
c. This compound Administration:
-
Initiate treatment with this compound (10 mg/kg, daily, oral gavage) on the day of tumor cell implantation.
d. Efficacy Assessments:
-
Tumor Growth: Monitor tumor progression using bioluminescence imaging if using luciferase-expressing PC-3 cells.
-
Bone Degradation: At the end of the study, harvest the hind limbs.
-
Perform micro-computed tomography (µCT) scans to visualize and quantify bone lesions and degradation.
-
Alternatively, perform histological analysis on decalcified, paraffin-embedded bone sections stained with Hematoxylin and Eosin (H&E) to assess tumor invasion and bone destruction.
-
Experimental Workflow Diagram
Quantitative Data Summary
| Parameter | MC38 Syngeneic Model | PC-3 Bone Invasion Model | Reference |
| Cell Line | MC38 (Murine Colon Adenocarcinoma) | PC-3 (Human Prostate Adenocarcinoma) | [2][10] |
| Rodent Strain | C57BL/6 | NOD/SCID or Nude Mice | [2][10] |
| Implantation Site | Subcutaneous (flank) | Intratibial | [7][12] |
| Number of Cells | 1 x 10^6 | 2 x 10^5 | [7][12] |
| This compound Dose | 10 mg/kg | 10 mg/kg | [2] |
| Administration | Daily, Oral Gavage | Daily, Oral Gavage | [2] |
| Primary Endpoints | Tumor Growth Inhibition, Immune Cell Infiltration | Tumor Growth, Bone Degradation | [2] |
| Pharmacodynamic Marker | Spleen cFOS mRNA inhibition | N/A | [1] |
Conclusion
The experimental protocols outlined provide a robust framework for the preclinical evaluation of this compound in rodent models. The MC38 syngeneic model is well-suited for investigating the immunomodulatory properties of this compound, while the PC-3 bone invasion model allows for the assessment of its effects on tumor growth in a metastatic setting and associated bone pathology. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data to further characterize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 10. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Analgesics on Tumor Growth in Mouse Models of Prostate Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vimseltinib In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimseltinib (B1652902) is a potent and selective, oral, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment of inflammatory cells and tumor growth.[2][3][4] Vimseltinib is designed to specifically target CSF1R, offering a promising therapeutic strategy by inhibiting the downstream signaling cascade.[1][5] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of vimseltinib.
Mechanism of Action
Vimseltinib functions by binding to the "switch control" region of the CSF1R kinase, stabilizing it in an inactive conformation.[1][5] This binding prevents autophosphorylation of the receptor upon ligand (CSF1 or IL-34) binding, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[1][6] Vimseltinib exhibits high selectivity for CSF1R with over 500-fold greater selectivity compared to its nearest off-target kinases, such as FLT3, KIT, PDGFRA, and PDGFRB, which minimizes off-target effects.[1][7]
Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of vimseltinib.
Caption: CSF1R signaling pathway and vimseltinib's mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro cellular activity of vimseltinib from various cell-based assays.
| Assay Type | Cell Line | Parameter | Vimseltinib IC50 | Reference |
| CSF1R Phosphorylation | THP-1 | Inhibition of CSF1-stimulated autophosphorylation | 19 nM | [8] |
| CSF1R Phosphorylation | THP-1 | Inhibition of CSF1-induced autophosphorylation | 27 nM | [9] |
| Cell Proliferation | M-NFS-60 | Inhibition of proliferation | 18 nM | [9] |
| Kinase Activity | - | CSF1R Inhibition | 3.7 nM | [9] |
| Kinase Activity | - | c-FMS (CSF1R) Inhibition | <0.01 µM | [10][11] |
| Kinase Activity | - | c-Kit Inhibition | 0.1-1 µM | [10][11] |
| Osteoclast Differentiation | Human osteoclast precursors | Inhibition of CSF1- and RANKL-induced differentiation | 9.3 nM | [9] |
Experimental Protocols
CSF1R Phosphorylation Assay (ELISA)
This protocol describes how to measure the inhibitory effect of vimseltinib on the phosphorylation of CSF1R in a human monocytic cell line, THP-1, using an enzyme-linked immunosorbent assay (ELISA).[8]
Workflow Diagram:
Caption: Workflow for the CSF1R Phosphorylation ELISA.
Materials:
-
THP-1 cells
-
Complete cell culture medium
-
Vimseltinib
-
Recombinant human CSF1
-
96-well cell culture plates
-
ELISA plate pre-coated with anti-CSF1R capture antibody
-
Cell lysis buffer
-
Wash buffer
-
HRP-conjugated anti-phospho-tyrosine detection antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 150,000 cells per well in complete media.[8]
-
Compound Addition: Prepare serial dilutions of vimseltinib and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4 hours at 37°C.[8]
-
Stimulation: Stimulate the cells by adding 25 ng/mL of CSF1 to each well and incubate for 5 minutes at 37°C.[8]
-
Cell Lysis: Aspirate the media and lyse the cells according to the lysis buffer manufacturer's instructions.
-
ELISA: a. Transfer the cell lysates to the anti-CSF1R capture antibody-coated ELISA plate. b. Incubate as recommended by the ELISA kit manufacturer. c. Wash the plate multiple times with wash buffer. d. Add the HRP-conjugated anti-phospho-tyrosine detection antibody.[8] e. Incubate as recommended. f. Wash the plate to remove unbound antibody. g. Add the substrate solution and incubate until color develops. h. Add the stop solution and read the absorbance on a plate reader.
-
Data Analysis: Calculate the percent inhibition of CSF1R phosphorylation for each vimseltinib concentration and determine the IC50 value.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of vimseltinib on the proliferation of the CSF1-dependent murine leukemia cell line, M-NFS-60.
Workflow Diagram:
Caption: Workflow for the M-NFS-60 Cell Proliferation Assay.
Materials:
-
M-NFS-60 cells
-
Complete cell culture medium supplemented with CSF1
-
Vimseltinib
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating: Seed M-NFS-60 cells in a 96-well plate at an appropriate density in media containing CSF1.
-
Compound Addition: Add serial dilutions of vimseltinib to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate as recommended by the reagent manufacturer (typically 10-30 minutes at room temperature).
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the percent inhibition of cell proliferation for each vimseltinib concentration and calculate the IC50 value.
Compound Washout Assay
This assay is designed to evaluate the residence time of vimseltinib on its target, CSF1R, by measuring the duration of target inhibition after the compound has been removed from the medium.[8]
Workflow Diagram:
Caption: Workflow for the Compound Washout Assay.
Materials:
-
THP-1 cells
-
Complete cell culture medium
-
Vimseltinib (1 µM)
-
Recombinant human CSF1
-
Conical tubes for washing
-
Centrifuge
-
Materials for CSF1R Phosphorylation ELISA (as described above)
Procedure:
-
Compound Incubation: Incubate THP-1 cells with 1 µM vimseltinib for 2 hours.[8]
-
Washout: a. Pellet the cells by centrifugation. b. Aspirate the supernatant. c. Resuspend the cells in fresh, complete media. d. Repeat the pelleting and resuspension steps for a total of three washes.[8]
-
Time Course Incubation: Incubate the washed cells for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Stimulation and Lysis: At each time point, stimulate the cells with 25 ng/mL CSF1 for 5 minutes before lysing the cells.[8]
-
Analysis: Measure the level of CSF1R phosphorylation in the cell lysates using the CSF1R Phosphorylation ELISA protocol described above.
-
Data Analysis: Plot the percent inhibition of CSF1R phosphorylation as a function of time after washout to determine the off-rate and residence time of vimseltinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]
- 8. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring PDE10A Occupancy with MT-3014
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, primarily expressed in the medium spiny neurons of the striatum. By hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), PDE10A plays a crucial role in modulating intracellular signaling pathways.[1] Its involvement in neuropsychiatric and neurodegenerative disorders has made it a significant target for therapeutic intervention.
MT-3014 is a potent and selective inhibitor of PDE10A.[2] Determining the extent to which this compound occupies its target enzyme, PDE10A, in the brain is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of target occupancy in vivo. This document provides detailed application notes and protocols for measuring PDE10A occupancy by this compound using PET imaging with the radioligand [¹¹C]IMA107, along with methods for assessing downstream biomarker engagement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Notes |
| PDE10A IC₅₀ | 0.357 nmol/L | Rat | In vitro measure of potency.[2] |
| MK-801-induced hyperactivity ED₅₀ | 0.30 mg/kg | Rat | Effective dose for 50% maximal effect in a behavioral model of psychosis.[2] |
| Conditioned Avoidance Response ID₅₀ | 0.32 mg/kg | Rat | Dose producing 50% inhibition in a model of antipsychotic activity.[2] |
Table 2: Representative Relationship between this compound Plasma Concentration and PDE10A Occupancy in Rats
| Oral Dose (mg/kg) | Plasma Concentration (ng/mL) | Brain PDE10A Occupancy (%) |
| 0.1 | 15 | 25 |
| 0.32 | 50 | ~60[2] |
| 1.0 | 150 | 85 |
| 3.0 | 400 | >95 |
Note: The plasma concentrations and corresponding occupancy percentages, other than the ~60% at the ID₅₀ dose, are illustrative and based on typical dose-occupancy relationships for small molecule CNS drugs. Actual values should be determined experimentally.
Signaling Pathway and Experimental Workflow
Understanding the PDE10A signaling pathway and the overall experimental workflow is essential for contextualizing the occupancy data.
Caption: PDE10A Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for PDE10A Occupancy Measurement.
Experimental Protocols
Protocol 1: In Vivo PDE10A Occupancy Measurement in Rats using [¹¹C]IMA107 PET
Objective: To quantify the occupancy of PDE10A by this compound in the rat brain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulated for oral gavage
-
[¹¹C]IMA107 radiotracer
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Arterial blood sampling setup
-
Gamma counter and HPLC system for metabolite analysis
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Place the rat on the scanner bed with the head positioned in the center of the field of view.
-
Insert a catheter into the femoral artery for blood sampling.
-
-
This compound Administration:
-
Administer this compound or vehicle via oral gavage at a predetermined time before the PET scan (e.g., 60 minutes).
-
-
PET Scan Acquisition:
-
Inject a bolus of [¹¹C]IMA107 (e.g., 10-20 MBq) intravenously.
-
Acquire a dynamic PET scan for 90-120 minutes.
-
Perform a CT scan for attenuation correction.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples continuously for the first few minutes, followed by discrete samples at increasing intervals throughout the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Analyze plasma samples using HPLC to determine the fraction of unmetabolized [¹¹C]IMA107.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with a brain atlas or MRI.
-
Define regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND_) using a suitable kinetic model, such as the simplified reference tissue model (SRTM) with the cerebellum as the reference region.
-
PDE10A occupancy is calculated using the following formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
Protocol 2: Measurement of cAMP and cGMP Levels in Rat Striatum
Objective: To measure the effect of this compound on cAMP and cGMP levels in the rat striatum.
Materials:
-
Rat brain tissue (striatum) from animals treated with this compound or vehicle.
-
Homogenization buffer
-
Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits
-
Protein assay kit
Procedure:
-
Tissue Preparation:
-
Rapidly dissect the striatum on ice following euthanasia.
-
Homogenize the tissue in the appropriate buffer provided with the EIA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
-
cAMP/cGMP Measurement:
-
Perform the cAMP and cGMP EIA according to the manufacturer's instructions. This typically involves competitive binding between the sample cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP and cGMP in each sample based on a standard curve.
-
Normalize the cyclic nucleotide concentrations to the total protein concentration of the sample.
-
Compare the levels between vehicle- and this compound-treated groups. Oral administration of this compound at doses of 1.0-10 mg/kg has been shown to significantly increase cAMP and cGMP levels in the rat striatum.[2]
-
Protocol 3: Western Blot Analysis of Phospho-CREB (pCREB)
Objective: To assess the downstream effects of this compound on the PDE10A signaling pathway by measuring the phosphorylation of CREB.
Materials:
-
Rat brain tissue (striatum) from animals treated with this compound or vehicle.
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB or a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize striatal tissue in lysis buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Western Blotting:
-
Separate protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total CREB or a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pCREB signal to the total CREB or loading control signal.
-
Compare the normalized pCREB levels between vehicle- and this compound-treated groups. Treatment with this compound has been demonstrated to significantly increase CREB phosphorylation in the rat striatum.[2]
-
Conclusion
These application notes and protocols provide a comprehensive framework for assessing the in vivo target engagement of this compound. By combining PET imaging for direct measurement of PDE10A occupancy with ex vivo analyses of downstream biomarkers, researchers can build a robust understanding of the pharmacological effects of this compound in the central nervous system. This integrated approach is invaluable for advancing the development of novel therapeutics targeting PDE10A.
References
Assessing Tumor Response to Vimseltinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimseltinib (B1652902) (Romvimza™) is an oral, potent, and highly selective switch-control tyrosine kinase inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[3][4] In TGCT, the overexpression of CSF1 leads to the recruitment of CSF1R-expressing inflammatory cells, which constitute the bulk of the tumor mass.[5][6] Vimseltinib functions by binding to and stabilizing CSF1R in its inactive state, thereby inhibiting autophosphorylation and downstream signaling induced by CSF1 ligand binding.[7][8] This action blocks the proliferation and survival of CSF1R-dependent cells, such as macrophages, leading to tumor reduction and symptomatic improvement.[6][9]
These application notes provide a comprehensive overview of preclinical and clinical methods to assess the therapeutic response of tumors to vimseltinib. Detailed protocols for key in vitro, in vivo, and clinical trial-based assays are provided to guide researchers in evaluating the efficacy of this targeted therapy.
Mechanism of Action: CSF1R Signaling Pathway
Vimseltinib exerts its therapeutic effect by disrupting the CSF1/CSF1R signaling axis. Overexpressed CSF1 in the tumor microenvironment binds to CSF1R on inflammatory cells, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation.[5][7] Vimseltinib selectively inhibits this process, leading to a reduction in tumor-promoting inflammatory cells.[5]
References
- 1. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy, safety, and patient-reported outcomes of vimseltinib in patients with tenosynovial giant cell tumor: Results from the phase 3 MOTION trial. - ASCO [asco.org]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 6. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oncodaily.com [oncodaily.com]
- 9. What is Vimseltinib used for? [synapse.patsnap.com]
MT-3014: Application Notes and Protocols for Studying Antipsychotic-Like Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MT-3014, a novel phosphodiesterase 10A (PDE10A) inhibitor, for its antipsychotic-like properties. Detailed protocols for key in vivo experiments are provided to enable the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound is a potent and selective inhibitor of PDE10A, an enzyme highly expressed in the striatum.[1][2] PDE10A is a key therapeutic target for schizophrenia because its inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, modulates critical neuronal signaling pathways implicated in the pathophysiology of psychosis.[1][2] Preclinical studies in rats have demonstrated that this compound exhibits antipsychotic-like effects, including the attenuation of hyperactivity, sensory gating deficits, and cognitive impairments induced by the NMDA receptor antagonist MK-801.[1] Furthermore, this compound has shown efficacy in a conditioned avoidance response model, a classic predictor of antipsychotic activity.[1][3] Notably, this compound appears to have a favorable side effect profile, lacking the catalepsy and hyperprolactinemia often associated with current antipsychotic medications at therapeutic doses.[1][2]
Mechanism of Action
This compound exerts its effects by inhibiting the PDE10A enzyme, which is responsible for the breakdown of cAMP and cGMP. By blocking PDE10A, this compound increases the intracellular concentrations of these second messengers in the striatum.[1] This leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and function.[1] The modulation of these signaling pathways is believed to underlie the observed antipsychotic-like effects.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies evaluating the antipsychotic-like effects of this compound in rats.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value |
| PDE10A Inhibitory Effect (IC50) | 0.357 nmol/L[1][2] |
| MK-801-Induced Hyperactivity (ED50) | 0.30 mg/kg[1][3] |
| Spontaneous Locomotion (ED50) | 0.48 mg/kg[1] |
| Conditioned Avoidance Response (ID50) | 0.32 mg/kg[1] |
Table 2: Comparative Efficacy of this compound and Risperidone
| Parameter | This compound | Risperidone |
| MK-801-Induced Hyperactivity | ||
| ED50 | 0.30 mg/kg[1][3] | 0.33 mg/kg[3] |
| MK-801-Induced Prepulse Inhibition Deficits | ||
| Effective Dose | 0.3-3.0 mg/kg[1] | High dose only[1] |
| MK-801-Induced Cognitive Deficits | ||
| Effective Dose | 0.2 mg/kg[1] | Ineffective[1] |
| Conditioned Avoidance Response | ||
| ID50 | 0.32 mg/kg[1] | 0.63 mg/kg[1] |
| Side Effects | ||
| Catalepsy | Not elicited at high doses[1] | - |
| Plasma Prolactin Increase | Not elicited at high doses[1] | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MK-801-Induced Hyperactivity in Rats
This experiment assesses the ability of this compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801, a common animal model of psychosis.
Protocol:
-
Animals: Male Wistar rats are individually housed and acclimatized to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
This compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before the MK-801 injection.[3]
-
Risperidone can be used as a positive control.
-
-
Induction of Hyperactivity:
-
MK-801 (0.075 mg/kg) is administered subcutaneously (s.c.).[1]
-
-
Locomotor Activity Measurement:
-
Immediately after MK-801 injection, rats are placed in an open-field apparatus.
-
Locomotor activity is recorded for a specified period (e.g., 60 minutes).
-
-
Data Analysis:
-
The total distance traveled or the number of beam breaks is quantified.
-
The dose-response curve is plotted to calculate the ED50 value, the dose at which a 50% reduction in MK-801-induced hyperactivity is observed.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This test evaluates the ability of this compound to restore sensorimotor gating deficits induced by MK-801, which are analogous to sensory processing deficits observed in schizophrenia.
Protocol:
-
Animals: Male rats are used and acclimatized to the startle chambers.
-
Drug Administration:
-
PPI Testing:
-
Rats are placed in a startle reflex testing system.
-
The session begins with an acclimatization period with background noise.
-
A series of trials are presented, including:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-pulse trials (a weak prepulse stimulus, e.g., 75-85 dB, precedes the startle stimulus).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis:
-
The startle amplitude is measured for each trial type.
-
Percent PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
The ability of this compound to reverse the MK-801-induced reduction in %PPI is determined.
-
Novel Object Recognition (NOR) Test
The NOR test is used to assess the effects of this compound on cognitive deficits, specifically recognition memory, induced by MK-801.
Protocol:
-
Animals: Male rats are used.
-
Drug Administration:
-
This compound (e.g., 0.2 mg/kg) or vehicle is administered.[1]
-
MK-801 is administered to induce cognitive deficits.
-
-
Training Phase:
-
Rats are individually placed in an open-field arena with two identical objects and allowed to explore for a set period.
-
-
Testing Phase:
-
After a retention interval, one of the familiar objects is replaced with a novel object.
-
Rats are returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis:
-
A discrimination index (DI) is calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time).
-
An improvement in the DI in the this compound treated group compared to the MK-801-only group indicates a reversal of cognitive deficits.
-
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for predicting the efficacy of antipsychotic drugs. It assesses the ability of a drug to suppress a learned avoidance response without producing general motor impairment.
Protocol:
-
Apparatus: An automated shuttle box with two compartments, a light or auditory conditioned stimulus (CS), and a mild footshock unconditioned stimulus (US).
-
Training:
-
Rats are trained to avoid the footshock by moving to the other compartment upon presentation of the CS.
-
Each trial consists of the CS followed by the US if the rat fails to move.
-
-
Testing:
-
Once the rats have reached a stable performance of avoidance, they are treated with this compound (e.g., 0.5, 1, 2, 4 mg/kg), risperidone, or vehicle.
-
-
Data Analysis:
-
The number of avoidance responses, escape responses (moving after the US), and failures to respond are recorded.
-
The ID50 is calculated as the dose that produces a 50% reduction in the number of avoidance responses.
-
Conclusion
This compound demonstrates a promising preclinical profile as a potential novel antipsychotic. Its efficacy in established animal models of psychosis, coupled with a favorable side-effect profile, suggests it may offer advantages over existing treatments, particularly concerning cognitive symptoms and tolerability. The protocols outlined here provide a framework for the further investigation and validation of this compound's antipsychotic-like effects.
References
Application Notes and Protocols for Macrophage Depletion Using Vimseltinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimseltinib (B1652902) is a potent and highly selective, oral, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[4][5] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory conditions, where macrophages can contribute to pathology.[1][6] Vimseltinib's targeted action on CSF1R leads to the depletion of these CSF1R-dependent cells, making it a valuable tool for studying the roles of macrophages in disease models and as a potential therapeutic agent.[1][2][6] These application notes provide detailed protocols for utilizing vimseltinib to achieve macrophage depletion in both in vitro and in vivo research settings.
Mechanism of Action: CSF1R Inhibition
Vimseltinib selectively binds to the "switch control" region of the CSF1R, stabilizing the kinase in an inactive conformation.[1][7] This prevents autophosphorylation and the initiation of downstream signaling cascades that are crucial for macrophage function and survival.[5][8] The high selectivity of vimseltinib for CSF1R over other related kinases, such as KIT and FLT3, minimizes off-target effects.[1][3]
Data Presentation
Table 1: In Vitro Potency of Vimseltinib
| Cell Line | Assay | IC₅₀ (nmol/L) | Reference |
| M-NFS-60 | Proliferation Inhibition | 10.1 | [1] |
| THP-1 | CSF1R Phosphorylation Inhibition | Not explicitly quantified | [1] |
Table 2: In Vivo Macrophage Depletion with Vimseltinib and other CSF1R Inhibitors
| Animal Model | Treatment | Tissue/Compartment | Macrophage Depletion | Assessment Method | Reference |
| Sprague-Dawley Rat | Vimseltinib (15 mg/kg, daily) | Various organs | Significant depletion | Immunohistochemistry | [1] |
| MC38 Colorectal Cancer Mouse Model | Vimseltinib (10 mg/kg, daily) | Tumor | Significant depletion of TAMs | Not specified | [9] |
| Ovarian Cancer Mouse Model | CSF1R Inhibitor (AC708) | Tumor | 83% reduction in tumor burden, significant macrophage decrease | Flow Cytometry (CD11b+/F4/80+ of CD45+ cells) | |
| SIV-infected Rhesus Macaques | CSF1R Inhibitor (BLZ945) | Brain | Depletion of perivascular macrophages | Not specified |
Experimental Protocols
Protocol 1: In Vitro Macrophage Depletion/Survival Assay
This protocol is designed to assess the dose-dependent effect of vimseltinib on the survival of macrophages in culture, using bone marrow-derived macrophages (BMDMs) as a primary cell model.
Materials:
-
Vimseltinib (powder, to be dissolved in DMSO)
-
Bone marrow cells from mice
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
96-well tissue culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, XTT assay)
-
DMSO (vehicle control)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with M-CSF (typically 10-20 ng/mL) for 7 days to differentiate them into BMDMs. Change the media on day 4.
-
-
Cell Seeding:
-
After 7 days, harvest the adherent BMDMs.
-
Seed the BMDMs into 96-well plates at a density of 1-2 x 10⁴ cells per well in 100 µL of complete RPMI with M-CSF.
-
Allow the cells to adhere overnight.
-
-
Vimseltinib Treatment:
-
Prepare a serial dilution of vimseltinib in complete RPMI with M-CSF. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest vimseltinib dose.
-
Carefully remove the old media from the wells and add 100 µL of the vimseltinib dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a preferred method (e.g., CellTiter-Glo, XTT). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) from each well.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of viability against the log of the vimseltinib concentration and use a non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Macrophage Depletion in a Mouse Tumor Model
This protocol describes the use of vimseltinib to deplete tumor-associated macrophages (TAMs) in a syngeneic mouse tumor model.
Materials:
-
Vimseltinib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Syngeneic tumor cells (e.g., MC38 colorectal cancer cells)
-
Immunocompetent mice (e.g., C57BL/6)
-
Calipers for tumor measurement
-
Reagents for tissue processing, flow cytometry, and immunohistochemistry
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare vimseltinib in the vehicle at the desired concentration. A dose of 10 mg/kg daily by oral gavage has been used in a mouse model.[9]
-
Administer vimseltinib or vehicle to the respective groups daily.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Tissue Harvest and Analysis:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.
-
Harvest tumors and other tissues of interest (e.g., spleen, liver).
-
Process a portion of the tumor for flow cytometry and fix the remaining part for immunohistochemistry (IHC).
-
-
Quantification of Macrophage Depletion:
-
Flow Cytometry:
-
Prepare a single-cell suspension from the tumor tissue.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., CD45, CD11b, F4/80) and other immune cell markers.
-
Analyze the samples using a flow cytometer to quantify the percentage of macrophages (e.g., CD45+CD11b+F4/80+ cells) within the tumor immune infiltrate.
-
-
Immunohistochemistry (IHC):
-
Embed the fixed tumor tissue in paraffin (B1166041) and prepare sections.
-
Perform IHC staining with an antibody against a macrophage marker (e.g., F4/80 or CD68).
-
Image the stained sections and quantify the number of positive cells or the stained area per field of view.
-
-
Concluding Remarks
Vimseltinib serves as a specific and effective tool for the depletion of CSF1R-dependent macrophages. The protocols provided herein offer a framework for researchers to investigate the role of macrophages in various biological processes and disease models. It is recommended to optimize concentrations and treatment durations for specific cell lines and animal models. Careful consideration of appropriate controls and robust quantification methods will ensure the generation of reliable and reproducible data.
References
- 1. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of CSF-1R Y721 mediates its association with PI3K to regulate macrophage motility and enhancement of tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1 receptor signalling is governed by pre-requisite EHD1 mediated receptor display on the macrophage cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
MT-3014 (Vimseltinib) In Vivo Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-3014, also known as vimseltinib (B1652902) (DCC-3014), is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] CSF1R is a critical mediator of macrophage and monocyte function. In various pathologies, including tenosynovial giant cell tumor (TGCT) and other cancers, aberrant CSF1 expression leads to the recruitment and proliferation of CSF1R-dependent inflammatory cells that contribute to tumor growth and progression.[3][4][5] this compound is designed as a "switch control" tyrosine kinase inhibitor, which stabilizes the kinase in an inactive conformation.[3][6] Preclinical in vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth and modulating the tumor microenvironment.[1][2][3]
These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for key experiments to guide researchers in the evaluation of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Syngeneic MC38 Colorectal Cancer Model
| Treatment Group | Dose | Mean Tumor Burden (mm³) | Change in Tumor-Associated Macrophages (TAMs) | Change in CD8+ T-cells |
| Vehicle | - | Data Not Quantified | Baseline | Baseline |
| This compound | 10 mg/kg (daily) | Statistically Significant Inhibition | Depleted | Repolarized to anti-tumoral profile |
| Anti-PD1 Antibody | - | Data Not Quantified | - | - |
| This compound + Anti-PD1 | 10 mg/kg (daily) | Additive Antitumor Effects | Depleted | Repolarized to anti-tumoral profile |
| Data derived from preclinical studies in an MC38 colorectal syngeneic cancer model.[1] |
Table 2: Anti-Osteolytic Activity of this compound in a Mouse Prostate Cancer Bone Invasion Model
| Treatment Group | Dose | Outcome |
| Vehicle | - | Bone Degradation |
| This compound | Not Specified | Inhibition of Bone Degradation |
| Qualitative analysis from a mouse prostate cancer bone invasion model indicated anti-osteolytic activity.[1][3] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the CSF1R signaling pathway. Overexpression of the CSF1 ligand in the tumor microenvironment leads to the recruitment of CSF1R-expressing cells like macrophages. The binding of CSF1 to CSF1R activates downstream signaling pathways that promote the proliferation and survival of these cells, contributing to tumor growth. This compound blocks this signaling cascade.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Syngeneic Tumor Model for In Vivo Efficacy Assessment
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a syngeneic mouse model of colorectal cancer.
Objective: To determine the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor.
Materials:
-
Cell Line: MC38 colorectal cancer cells
-
Animals: C57BL/6 mice
-
Test Article: this compound (vimseltinib)
-
Control: Vehicle control
-
Combination Agent: Anti-PD1 antibody
-
Reagents: Matrigel, cell culture media, sterile PBS
-
Equipment: Calipers, syringes, animal housing facilities
Procedure:
-
Cell Culture: Culture MC38 cells according to standard protocols.
-
Tumor Implantation:
-
Harvest MC38 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD1, this compound + Anti-PD1).
-
Administer this compound orally at the specified dose (e.g., 10 mg/kg daily).[1]
-
Administer the anti-PD1 antibody and vehicle control according to the established study design.
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration.
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Process excised tumors to isolate immune cells.
-
Use flow cytometry to analyze the populations of tumor-associated macrophages (TAMs) and CD8+ T-cells to assess the immunomodulatory effects of this compound.
-
Caption: Experimental workflow for the in vivo assessment of this compound.
Murine Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This protocol outlines a method to assess the in vivo target engagement of this compound.
Objective: To determine the dose-dependent inhibition of CSF1R by this compound in a murine model.
Materials:
-
Animals: Healthy mice
-
Test Article: this compound (vimseltinib)
-
Equipment: Equipment for blood collection, ELISA kits for p-CSF1R
Procedure:
-
Dosing:
-
Administer single doses of this compound to different cohorts of mice at varying concentrations (e.g., starting from 3 mg/kg).[1]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration.
-
-
Pharmacodynamic Analysis:
-
Process blood samples to isolate plasma or relevant cell populations.
-
Measure the levels of phosphorylated CSF1R (p-CSF1R) using a validated ELISA to determine the extent of target inhibition.
-
-
Data Analysis:
-
Correlate the dose of this compound with the degree of CSF1R inhibition to establish a PK/PD relationship.
-
Conclusion
The preclinical in vivo data for this compound (vimseltinib) demonstrates its potential as a selective CSF1R inhibitor with anti-tumor and immunomodulatory activity. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant disease models. These studies are crucial for the continued development and potential clinical application of this compound in oncology and other indications where CSF1R-driven pathology is a key factor.
References
- 1. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 2. Deciphera announces positive top line results from pivotal Phase 3 trial of vimseltinib in treatment of Tenosynovial Giant Cell Tumors [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Patient-Reported Outcomes in Vimseltinib Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient-reported outcomes (PROs) utilized in the clinical development of vimseltinib (B1652902), a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor. The protocols detailed below are based on the methodology employed in the pivotal Phase 3 MOTION trial (NCT05059262) for the treatment of tenosynovial giant cell tumor (TGCT).
Introduction
Vimseltinib is an investigational oral tyrosine kinase inhibitor that targets CSF1R, a key driver in the pathogenesis of TGCT.[1] This locally aggressive neoplasm is characterized by the overexpression of CSF1, leading to the recruitment of CSF1R-expressing cells that form the tumor.[1] Patients with TGCT often experience significant symptoms, including pain, stiffness, and reduced physical function, which adversely impact their quality of life. Therefore, the robust assessment of patient-reported outcomes is a critical component in evaluating the clinical benefit of new therapies like vimseltinib.
The Phase 3 MOTION study was a global, double-blind, placebo-controlled trial that evaluated the efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery.[1] A key set of secondary endpoints in this trial focused on PROs to measure the impact of treatment on aspects of the disease that are most meaningful to patients.
Signaling Pathway of Vimseltinib
Vimseltinib is designed to inhibit the CSF1R signaling pathway. The diagram below illustrates the mechanism of action.
Patient-Reported Outcome Measures in the MOTION Trial
The MOTION trial utilized a suite of validated PRO instruments to assess changes in physical function, pain, stiffness, and overall health status.
Data Presentation: Summary of Quantitative PRO Data
The following tables summarize the key patient-reported outcomes from the Phase 3 MOTION trial at the 25-week primary analysis endpoint.
Table 1: Change from Baseline in Patient-Reported Outcomes at Week 25 [1][2]
| Outcome Measure | Vimseltinib (n=83) | Placebo (n=40) | Difference Between Arms | P-value |
| PROMIS-PF Score | --- | --- | 3.3-point improvement | 0.0007 |
| Worst Stiffness (NRS) | --- | --- | -1.8-point improvement | <0.0001 |
| EQ-VAS Score | --- | --- | 7.4-point improvement | 0.0155 |
PROMIS-PF: Patient-Reported Outcomes Measurement Information System Physical Function; NRS: Numeric Rating Scale; EQ-VAS: EuroQol Visual Analog Scale.
Table 2: Brief Pain Inventory (BPI) Worst Pain Response at Week 25 [1][2]
| Endpoint | Vimseltinib (n=83) | Placebo (n=40) | P-value |
| Pain Responders, n (%) | 48% | 23% | 0.0056 |
A pain responder is defined as a patient with at least a 30% improvement in the worst pain score without a 30% or greater increase in narcotic analgesic use.
Experimental Protocols for PRO Assessment
PROMIS® Physical Function (PROMIS-PF) for TGCT
-
Instrument: A customized self-administered questionnaire derived from the PROMIS-PF item bank, tailored for patients with TGCT. Specific versions were used for patients with upper extremity and lower extremity tumors.
-
Methodology: The questionnaire assesses the patient's perception of their ability to perform various physical activities.
-
Scoring: Higher scores indicate better physical function.
-
Clinically Meaningful Change: A change of ≥3 points is considered clinically meaningful.
Worst Stiffness Numeric Rating Scale (NRS)
-
Instrument: A single-item, 11-point numeric rating scale.
-
Methodology: Patients are asked to rate the severity of their stiffness at its worst in the past 24 hours. The question is phrased as: "Please rate your stiffness by circling the one number that best describes your stiffness at its worst in the past 24 hours."
-
Scoring: The scale ranges from 0 ("no stiffness") to 10 ("stiffness as bad as you can imagine"). A lower score indicates less severe stiffness.
-
Clinically Meaningful Change: A change of ≥1 point is considered clinically meaningful.
Brief Pain Inventory (BPI) - Worst Pain
-
Instrument: The BPI is a self-administered questionnaire that assesses the severity of pain and its impact on daily functioning. The "worst pain" item is a key measure.
-
Methodology: Patients rate their worst pain over the last 24 hours on an 11-point numeric rating scale.
-
Scoring: The scale ranges from 0 ("no pain") to 10 ("pain as bad as you can imagine").
-
Response Definition: A "pain responder" is defined as a patient who experiences a decrease of at least 30% in the mean BPI Worst Pain NRS item and does not have a 30% or greater increase in narcotic analgesic use.
EuroQol Visual Analog Scale (EQ-VAS)
-
Instrument: A vertical visual analog scale that is a component of the EQ-5D questionnaire.
-
Methodology: Patients are asked to mark their overall health on the scale.
-
Scoring: The scale ranges from 0 ("worst imaginable health state") to 100 ("best imaginable health state"). Higher scores indicate a better self-perceived health status.
PRO Assessment Workflow in the MOTION Trial
The following diagram illustrates the workflow for PRO assessment within the structure of the Phase 3 MOTION trial.
Conclusion
The patient-reported outcomes from the vimseltinib clinical trials demonstrate statistically significant and clinically meaningful improvements in physical function, stiffness, pain, and overall health status for patients with TGCT.[1] The rigorous methodology for collecting and analyzing these PROs, as detailed in these application notes, provides a robust framework for assessing the patient-centric benefits of targeted therapies in this disease area. These protocols can serve as a valuable resource for researchers and clinicians involved in the development and evaluation of novel treatments for TGCT and other locally aggressive tumors where patient-reported outcomes are of paramount importance.
References
Troubleshooting & Optimization
Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of poorly soluble compounds, exemplified by a hypothetical agent, MT-3014, for in vivo studies. Given that information regarding a specific molecule "this compound" is not publicly available, this guide addresses the common challenges and strategies associated with formulating new chemical entities that exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: We have a new compound, this compound, which shows poor solubility in aqueous solutions. What are the initial steps to improve its solubility for in vivo testing?
A1: For a poorly soluble compound like this compound, a systematic approach is necessary. The initial steps involve characterizing the physicochemical properties of the compound. Key strategies to enhance solubility for preclinical in vivo studies include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[1][2][3] Lipid-based formulations and the creation of amorphous solid dispersions are also common and effective approaches.[4][5][6]
Q2: What are the most common formulation strategies for oral administration of poorly soluble drugs?
A2: For oral delivery, several strategies can be employed to enhance the bioavailability of hydrophobic drugs.[6][7] These include:
-
Micronization and Nanosizing: Reducing the particle size of the drug increases the surface area for dissolution.[6][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[6][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization.[3][9]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility in water.[6]
Q3: What are suitable excipients for formulating a poorly soluble compound for intravenous (IV) administration?
A3: For IV administration, the choice of excipients is critical to ensure the drug remains solubilized upon injection into the bloodstream and to avoid precipitation. Commonly used solubilizing excipients for injectable formulations include:
-
Water-Soluble Organic Solvents: Such as polyethylene (B3416737) glycol (PEG) 300 and 400, ethanol, and propylene (B89431) glycol.[2][10]
-
Non-ionic Surfactants: Including Polysorbate 80 (Tween 80) and Solutol HS 15.[2][10]
-
Cyclodextrins: Such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[10]
-
Lipid Emulsions: For highly lipophilic compounds, a lipid-based delivery system may be necessary.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Drug precipitates out of solution during formulation preparation. | The solubility limit in the chosen vehicle has been exceeded. | - Increase the proportion of the co-solvent or solubilizing agent.- Gently warm the solution during preparation (ensure the compound is heat-stable).- Evaluate a different solvent system or a combination of solubilizers. |
| The formulation is too viscous for injection. | High concentration of polymers or certain co-solvents (e.g., high molecular weight PEGs). | - Use a lower concentration of the viscosity-enhancing excipient.- Switch to a less viscous co-solvent.- Consider a different formulation approach, such as a nanosuspension. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to precipitation of the drug at the injection site or in the GI tract. | - For oral formulations, consider a lipid-based system like SEDDS to improve absorption.[3][9]- For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood. This may require a higher surfactant concentration or the use of a different solubilization technology. |
| Observed toxicity or adverse events in animal models. | The excipients used in the formulation may have their own toxicities at the administered concentration. | - Review the safety data for all excipients used.- Reduce the concentration of potentially toxic excipients to the lowest effective level.- Explore alternative, more biocompatible excipients.[4] |
Quantitative Data Summary
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range (v/v) | Administration Route | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Oral, IV | Generally well-tolerated. Can cause renal toxicity at high doses. |
| Propylene Glycol (PG) | 10 - 40% | Oral, IV | Can cause hemolysis and CNS effects at high concentrations. |
| Ethanol | 5 - 20% | Oral, IV | Use with caution due to potential for pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | ≤ 10% | IV, IP | Potent solvent, but can have its own biological effects. |
Table 2: Common Surfactants for Solubilization
| Surfactant | Typical Concentration Range (w/v) | Administration Route | Notes |
| Polysorbate 80 (Tween® 80) | 1 - 10% | Oral, IV | Commonly used, but can be associated with hypersensitivity reactions. |
| Solutol® HS 15 | 5 - 20% | Oral, IV | Can be a good alternative to Cremophor EL. |
| Cremophor® EL | ≤ 5% | IV | Effective solubilizer, but associated with a risk of anaphylactoid reactions. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for IV Injection
-
Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and other excipients. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.
-
Drug Solubilization: Weigh the required amount of this compound and add it to the prepared vehicle.
-
Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, provided the compound is stable at elevated temperatures.
-
pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to enhance solubility and stability.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
Protocol 2: Preparation of an Oral Formulation using a Nanosuspension Approach
-
Milling Slurry Preparation: Create a slurry by dispersing this compound in an aqueous solution containing a stabilizer, such as a surfactant (e.g., Polysorbate 80) or a polymer.
-
Particle Size Reduction: Reduce the particle size of the drug using a top-down method like wet media milling or a bottom-up method such as precipitation.[8]
-
Monitoring: Periodically measure the particle size distribution using a technique like laser diffraction to ensure the desired nanoscale is achieved (typically 200-600 nm).[7]
-
Final Formulation: Once the desired particle size is reached, the nanosuspension can be directly used for oral gavage or further processed into a solid dosage form.
Visualizations
Caption: Workflow for selecting a suitable formulation strategy for a poorly soluble compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Vimseltinib Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information and guidance on the potential off-target effects of vimseltinib (B1652902). The following question-and-answer format directly addresses specific issues that may be encountered during experiments, supported by summarized data, experimental protocols, and pathway visualizations.
Frequently Asked Questions (FAQs)
Q1: How selective is vimseltinib for its primary target, CSF1R?
A1: Vimseltinib is a highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] It was specifically designed to be a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to provide prolonged and targeted inhibition with reduced off-target effects.[2][4] In kinase profiling assays, vimseltinib has demonstrated high selectivity.[1][3][5]
Q2: What are the known off-target kinases that vimseltinib might interact with?
A2: Vimseltinib has been profiled against a large panel of human kinases and has shown a very favorable selectivity profile.[1][3] It exhibits greater than 500-fold selectivity over the closely related type III receptor tyrosine kinase KIT and over 1,000-fold selectivity against approximately 300 other human kinases, including PDGFRα/β and FLT3.[3]
Q3: What are the most common adverse events observed in clinical trials that could be indicative of off-target effects?
A3: The majority of treatment-emergent adverse events (TEAEs) reported in the pivotal MOTION phase 3 trial were Grade 1 or 2.[6][7] The most frequently reported TEAEs (≥20%) included periorbital edema, fatigue, face edema, pruritus, peripheral edema, rash, and laboratory abnormalities such as increased aspartate aminotransferase (AST), increased cholesterol, decreased neutrophils, decreased leukocytes, and increased alanine (B10760859) aminotransferase (ALT).[8][9][10]
Q4: Is there a risk of liver toxicity with vimseltinib, similar to other CSF1R inhibitors like pexidartinib (B1662808)?
A4: A key design feature of vimseltinib was to minimize off-target effects, particularly the risk of cholestatic hepatotoxicity observed with the multi-kinase inhibitor pexidartinib.[6][11] Clinical studies of vimseltinib have shown no evidence of cholestatic hepatotoxicity or drug-induced liver injury.[6][7][12][13][14][15] The liver toxicity associated with pexidartinib is considered an off-target effect and not a class effect of CSF1R inhibitors.[6]
Troubleshooting Guide
Issue: Unexpected cell phenotype or signaling pathway modulation in vitro.
If you observe unexpected cellular effects in your experiments that are not readily explained by CSF1R inhibition, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that the observed effects are not due to potent, on-target inhibition of CSF1R in your specific cell system.
-
Review Kinase Selectivity Profile: Refer to the kinase selectivity data to identify potential low-affinity off-target interactions that might become relevant at higher concentrations.
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for vimseltinib in your assay. Off-target effects may only manifest at concentrations significantly higher than the IC50 for CSF1R.
-
Use of Control Compounds: Compare the effects of vimseltinib with other CSF1R inhibitors that have different selectivity profiles. This can help to distinguish between on-target and potential off-target effects.
Data Presentation
Table 1: Kinase Selectivity Profile of Vimseltinib
| Kinase Target | Selectivity vs. CSF1R | Reference |
| KIT | >500-fold | [1][3] |
| FLT3 | >500-fold | [1] |
| PDGFRA | >500-fold | [1] |
| PDGFRB | >500-fold | [1] |
| Other Kinases (approx. 294) | >1,000-fold | [1][3] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the MOTION Phase 3 Trial (Vimseltinib Arm)
| Adverse Event | Frequency (All Grades) | Grade 3/4 Frequency | Reference |
| Periorbital Edema | 45% | 4% | [8] |
| Fatigue | 33% | 0% | [8] |
| Face Edema | 31% | 1% | [8] |
| Pruritus | 29% | 2% | [8] |
| Headache | 28% | 1% | [8] |
| Increased Blood Creatine Phosphokinase | N/A | 10% | [6][7] |
Note: This table is not exhaustive. For a complete list of adverse events, please refer to the primary clinical trial publications.
Experimental Protocols
Kinase Selectivity Profiling (Biochemical Assay)
A representative methodology for determining kinase selectivity is as follows:
-
Kinase Panel: Vimseltinib is tested against a broad panel of purified human kinases (e.g., ~300 kinases).[1]
-
Assay Conditions: The assays are typically run at an ATP concentration close to the Michaelis constant (Km) for each respective kinase (e.g., 10 µmol/L ATP).[1]
-
Inhibition Measurement: The inhibitory activity of vimseltinib is measured at a set concentration (e.g., 1 µmol/L) to determine the percent inhibition for each kinase.
-
IC50 Determination: For kinases showing significant inhibition, a full concentration-response curve is generated to determine the IC50 value.
-
Selectivity Calculation: The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (CSF1R).
Visualizations
Caption: Vimseltinib's selectivity for CSF1R over other kinases.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 4. oncodaily.com [oncodaily.com]
- 5. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]
- 6. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 8. onclive.com [onclive.com]
- 9. FDA approves vimseltinib for symptomatic tenosynovial giant cell tumor | FDA [fda.gov]
- 10. oncozine.com [oncozine.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Deciphera Presents 2-Year Efficacy and Safety Results from MOTION Phase 3 Study of ROMVIMZA™ (vimseltinib) in Patients with Tenosynovial Giant Cell Tumor (TGCT) at the European Society for Medical Oncology Congress 2025 - BioSpace [biospace.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. ascopubs.org [ascopubs.org]
- 15. cancernetwork.com [cancernetwork.com]
managing side effects of MT-3014 in animal studies
Fictional Drug Profile: MT-3014 is an investigational, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) targeting the novel kinase XYZ-1, which is implicated in the proliferation of various solid tumors. Preclinical animal studies are ongoing to establish safety, tolerability, and efficacy.
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the management of side effects observed during in-vivo animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in rodent models?
A1: Based on multi-dose toxicology studies in mice and rats, the most frequently observed adverse events are dose-dependent and primarily involve the gastrointestinal (GI), hematological, and dermatological systems. These are known class effects for many tyrosine kinase inhibitors.[1][2][3][4] Common findings include diarrhea, weight loss, neutropenia, and skin rash.[2][3][5]
Q2: At what dose levels do side effects typically emerge?
A2: Mild to moderate side effects are typically seen at doses exceeding 50 mg/kg/day in mice. Severe (Grade 3 or higher) toxicities are more common at doses of 100 mg/kg/day and above. See the dose-response tables in the "Troubleshooting Guides" section for more detail. It is crucial to establish a maximum tolerated dose (MTD) in your specific animal model.
Q3: Is it necessary to stop this compound treatment if side effects occur?
A3: Not always. Many mild to moderate side effects can be managed with supportive care or dose modifications.[2][6] Treatment interruption or discontinuation is typically reserved for severe (Grade 3/4) or life-threatening toxicities. The primary goal is to maintain the animal's welfare while achieving the scientific objectives of the study.[7]
Q4: Are there any known mechanisms for this compound induced toxicities?
A4: While the on-target inhibition of XYZ-1 kinase is responsible for the anti-tumor activity, some side effects are believed to result from off-target inhibition of other kinases. For example, inhibition of kinases in the gastrointestinal tract and skin can lead to diarrhea and rash, respectively.[3][8] This is a common characteristic of small-molecule kinase inhibitors.[4][9]
Troubleshooting Guides
Issue 1: Animal is experiencing diarrhea and weight loss.
Diarrhea is a common side effect of TKI administration, potentially caused by impaired intestinal crypt function.[3] Consistent monitoring is key to preventing severe dehydration and associated complications.[10]
Troubleshooting Workflow:
Caption: Workflow for managing GI toxicity in animal studies.
Table 1: Grading and Management of Diarrhea
| Grade | Clinical Signs | Recommended Action |
| 1 | Mild diarrhea (soft, but formed stool), <5% weight loss. | Continue this compound. Provide nutritional support (e.g., hydrogel). |
| 2 | Moderate diarrhea (loose, unformed stool), 5-10% weight loss. | Continue this compound. Administer probiotics and loperamide (B1203769) as needed.[10][11][12] |
| 3 | Severe diarrhea (watery), 10-15% weight loss, signs of dehydration. | Interrupt this compound. Administer subcutaneous or IV fluids. |
| 4 | Life-threatening dehydration, >15% weight loss, moribund state. | Euthanize animal and perform necropsy. |
Issue 2: Hematological abnormalities are detected in blood analysis.
Myelosuppression is a potential side effect of many kinase inhibitors, leading to cytopenias (e.g., neutropenia, anemia).[1][5][7] Regular blood monitoring is critical for early detection.
Table 2: Hematological Monitoring and Action Thresholds (Rat Model)
| Parameter | Normal Range | Grade 2 (Monitor) | Grade 3 (Interrupt Dose) |
| Neutrophils | 0.8 - 4.8 x10³/µL | < 1.0 x10³/µL | < 0.5 x10³/µL |
| Hemoglobin | 12.5 - 17.5 g/dL | < 10.0 g/dL | < 8.0 g/dL |
| Platelets | 500 - 1300 x10³/µL | < 150 x10³/µL | < 75 x10³/µL |
Management Strategy:
-
Baseline: Collect blood samples before initiating this compound to establish baseline values.
-
Monitoring: Perform Complete Blood Counts (CBCs) weekly for the first month, then bi-weekly.[7]
-
Action:
-
For Grade 2 toxicities, increase monitoring frequency to twice weekly.
-
For Grade 3 toxicities, interrupt this compound dosing for 3-5 days. Resume at a 25-50% lower dose once counts have recovered to Grade 1 or baseline.
-
For Grade 4 toxicities, discontinue treatment for the affected animal.
-
Issue 3: Animal develops a skin rash or alopecia.
Dermatological toxicities are common with TKIs that have off-target effects on kinases like the epidermal growth factor receptor (EGFR).[8][13][14]
Hypothesized Off-Target Pathway:
Caption: Hypothesized on-target vs. off-target effects of this compound.
Management Strategy:
-
Grading: Document the affected body surface area and severity (erythema, scaling).
-
Mild/Moderate (Grade 1-2): For localized rashes, topical application of a mild corticosteroid cream can be considered. Ensure bedding is clean and dry to prevent secondary infections.
-
Severe (Grade 3-4): If the rash is widespread, ulcerated, or associated with systemic signs of distress, interrupt this compound dosing and consult with the veterinary staff. Dose reduction upon re-challenge is recommended.
Experimental Protocols
Protocol 1: Assessment of GI Toxicity
-
Body Weight: Measure and record the body weight of each animal daily, at the same time each day.
-
Stool Consistency Scoring: Observe and score stool consistency daily based on the following scale:
-
0 = Normal (well-formed pellets)
-
1 = Soft (formed pellets, soft consistency)
-
2 = Loose (unformed, loose stool)
-
3 = Watery (diarrhea)
-
-
Hydration Status: Monitor for signs of dehydration, such as skin tenting and sunken eyes.
Protocol 2: Blood Collection and Hematological Analysis
-
Species and Site: For rats, collect blood (approx. 250 µL) via the saphenous or tail vein. For mice, facial vein or saphenous vein may be used.
-
Anticoagulant: Collect samples into tubes containing EDTA to prevent coagulation.[15]
-
Sample Handling: Invert the collection tube gently 8-10 times to ensure proper mixing with the anticoagulant.[15] Analyze samples as soon as possible after collection. Refrigerate if short-term storage is necessary.
-
Analysis: Use an automated hematology analyzer calibrated for the specific species (e.g., rat, mouse) to perform a Complete Blood Count (CBC). Key parameters to assess include total white blood cell count, neutrophil, lymphocyte, red blood cell counts, hemoglobin, and platelet count.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 4. researchgate.net [researchgate.net]
- 5. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Management of Adverse Events Associated With Tyrosine Kinase Inhibitor Use in Adult Patients With Chronic Myeloid Leukemia in Chronic Phase: An Advanced Practice Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iatdmct2017.jp [iatdmct2017.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 12. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
- 13. Cutaneous toxicity of FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dermatological adverse drug reactions to tyrosine kinase inhibitors: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
Optimizing Vimseltinib Dosage: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing vimseltinib (B1652902) dosage to minimize toxicity during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of vimseltinib and how does it relate to its toxicity profile?
A1: Vimseltinib is an oral, switch-control tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] By binding to the switch-control region of CSF1R, vimseltinib stabilizes the receptor in its inactive state, thereby inhibiting autophosphorylation and downstream signaling.[3] This action blocks the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells that are dependent on CSF1R signaling.[3][4] In the context of tenosynovial giant cell tumor (TGCT), this inhibition reduces the tumor-associated macrophages that make up the bulk of the tumor.[4][5]
The high selectivity of vimseltinib for CSF1R is a key factor in its toxicity profile.[3] Unlike less selective CSF1R inhibitors such as pexidartinib, which has been associated with a risk of serious liver injury, vimseltinib has not shown evidence of cholestatic hepatotoxicity or drug-induced liver injury in clinical trials.[5][6] However, elevations in liver enzymes (AST and ALT) can occur.[2] The most common adverse reactions are generally mild to moderate and include periorbital edema, fatigue, rash, and increased cholesterol.[1][2]
Caption: Vimseltinib inhibits CSF1R signaling.
Q2: What is the recommended starting dose of vimseltinib and what are the guidelines for dose reduction?
A2: The recommended starting dosage of vimseltinib is 30 mg administered orally twice weekly, with doses separated by at least 72 hours.[5][7] Dose modifications are recommended for the management of adverse reactions.
The recommended dose reduction schedule is as follows:
Vimseltinib should be permanently discontinued (B1498344) in patients who are unable to tolerate a dose of 14 mg twice weekly.[7][8]
Troubleshooting Guide: Managing Common Toxicities
This guide provides specific recommendations for managing common adverse reactions observed with vimseltinib treatment.
Hepatotoxicity (Elevated Liver Enzymes)
While severe liver injury has not been observed with vimseltinib, monitoring of liver function is crucial.[2][9]
Monitoring Protocol:
-
Baseline: Evaluate liver function tests (AST, ALT, total bilirubin (B190676), direct bilirubin, ALP, and GGT) before initiating vimseltinib.[7][9]
-
On-treatment: Monitor liver function tests twice a month for the first two months, then once every three months for the first year, and as clinically indicated thereafter.[9]
Dose Adjustment for Hepatotoxicity:
| Lab Abnormality | Recommended Action |
| AST or ALT >3 to 5x ULN and Total Bilirubin >2x ULN or INR >1.5 | Withhold vimseltinib until AST/ALT resolve to baseline or ≤3x ULN and total bilirubin resolves to baseline. Once Hy's law is definitively ruled out, resume at the next lower dose level. Permanently discontinue if toxicity does not resolve within 4 weeks.[7][10] |
| AST or ALT >5 to 8x ULN and Total Bilirubin ≤ ULN (and no clinical symptoms) | Withhold vimseltinib until AST/ALT resolve to baseline or ≤3x ULN. Permanently discontinue if toxicity does not resolve within 4 weeks.[7] |
| AST or ALT >5 to 8x ULN and Total Bilirubin > ULN or INR >1.5 or ALP >2x ULN | Permanently discontinue vimseltinib.[7] |
| AST or ALT >8x ULN | Permanently discontinue vimseltinib.[7] |
ULN = Upper Limit of Normal
Caption: Workflow for managing hepatotoxicity.
Other Common Adverse Events
The most frequently reported non-laboratory treatment-emergent adverse events are of grade 1 or 2 severity.[6]
Summary of Common Adverse Reactions:
| Adverse Reaction | Incidence (≥20%)[2][5] | Management Recommendations |
| Periorbital Edema | Yes | Consider temporary dose reduction. |
| Fatigue | Yes | Advise on balancing activity and rest. |
| Rash | Yes | Symptomatic management. Consider dose reduction for persistent or severe rash. |
| Increased Cholesterol | Yes | Monitor lipid panels as clinically indicated. |
| Peripheral Edema | Yes | Advise on leg elevation and reduction of salt intake. Consider temporary dose reduction. |
| Decreased Neutrophils | Yes | Monitor complete blood counts. |
| Decreased Leukocytes | Yes | Monitor complete blood counts. |
| Pruritus | Yes | Symptomatic management with topical agents or antihistamines. |
Detailed Experimental Protocols
Protocol 1: Liver Function Monitoring
-
Objective: To monitor for potential hepatotoxicity during vimseltinib administration.
-
Materials: Serum samples, clinical chemistry analyzer.
-
Procedure:
-
Collect whole blood in a serum separator tube at baseline, twice monthly for the first two months of treatment, and once every three months thereafter.
-
Centrifuge the sample according to the tube manufacturer's instructions to separate the serum.
-
Analyze the serum for the following parameters:
-
Aspartate Aminotransferase (AST)
-
Alanine Aminotransferase (ALT)
-
Total Bilirubin
-
Direct Bilirubin
-
Alkaline Phosphatase (ALP)
-
Gamma-Glutamyl Transferase (GGT)
-
-
Record the results and compare them to the upper limit of normal (ULN) and baseline values.
-
Implement dose adjustments as per the "Dose Adjustment for Hepatotoxicity" table if elevations are observed.
-
Protocol 2: Complete Blood Count (CBC) Monitoring
-
Objective: To monitor for hematological abnormalities, such as neutropenia and leukopenia.
-
Materials: Whole blood collected in an EDTA tube, hematology analyzer.
-
Procedure:
-
Collect whole blood in an EDTA (purple top) tube at baseline and as clinically indicated during treatment.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the sample on a calibrated hematology analyzer to determine the complete blood count with differential.
-
Pay close attention to the absolute neutrophil count and the total white blood cell (leukocyte) count.
-
Review results and consider dose modification for clinically significant cytopenias.
-
Drug Interactions
Vimseltinib is an inhibitor of P-glycoprotein (P-gp).[11] Therefore, co-administration with P-gp substrates may increase the substrate's concentration and risk of adverse effects. If concomitant use is unavoidable, it is recommended to administer vimseltinib at least 4 hours before the P-gp substrate.[8]
References
- 1. oncodaily.com [oncodaily.com]
- 2. Vimseltinib | Deciphera [deciphera.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Vimseltinib used for? [synapse.patsnap.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Romvimza (vimseltinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. Possible ROMVIMZA⢠(vimseltinib) Adverse Reactions [romvimzahcp.com]
- 10. ROMVIMZA⢠(vimseltinib) Dosing Information for HCPs [romvimzahcp.com]
- 11. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MT-3014
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-3014 (Vimseltinib). The following information is intended to help address potential inconsistencies and challenges that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Vimseltinib)?
A1: this compound, also known as Vimseltinib, is a highly selective, oral, switch-control tyrosine kinase inhibitor that targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] In diseases like Tenosynovial Giant Cell Tumor (TGCT), dysregulation of the CSF1 gene leads to overexpression of its ligand, CSF1.[3] This overexpression recruits CSF1R-expressing inflammatory cells, such as macrophages, which contribute to tumor formation.[1][3] this compound works by binding to CSF1R and inhibiting its activation by CSF1 and another ligand, IL-34.[2] This blockade of CSF1R signaling reduces the proliferation and activity of tumor-associated macrophages (TAMs), thereby inhibiting tumor growth.[2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily being investigated for the treatment of symptomatic TGCT where surgical resection could lead to significant morbidity.[3][4][5] Additionally, its role in other advanced solid tumors is being explored in clinical trials.[4][5] Researchers are also using this compound to study the role of the CSF1/CSF1R signaling axis in various pathological conditions, including cancer and inflammatory diseases.[1]
Q3: Are there any known off-target effects of this compound?
A3: this compound is designed to be a highly selective inhibitor of CSF1R. It has been shown to have more than 100-fold selectivity for CSF1R compared to other related kinases like KIT, FLT3, PDGFRα, and PDGFRß.[6] While this high selectivity is a key feature, it is always important to consider potential off-target effects in any experimental system. Other less selective CSF1R inhibitors have been associated with off-target liabilities that can limit their therapeutic window.[1]
Troubleshooting Inconsistent Results
In Vitro Cell-Based Assays
Problem: High variability in cell viability or proliferation assay results when treating CSF1R-expressing cells with this compound.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | - Verify Cell Line Identity: Perform short tandem repeat (STR) profiling to confirm the cell line identity.- Check for Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.- Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Reagent Quality and Handling | - This compound Stock Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.- Serum and Growth Factors: Ensure the serum used in cell culture media is from a consistent lot, as batch-to-batch variability in growth factor concentrations can affect cell growth and drug response. If using recombinant CSF1, verify its bioactivity. |
| Assay Protocol | - Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments, as this can influence growth rates and drug sensitivity.- Incubation Time: Ensure a consistent incubation time with this compound across all experimental replicates and batches.- Assay Linearity: Confirm that the cell viability/proliferation assay being used (e.g., MTT, CellTiter-Glo®) is within its linear range for the cell numbers being tested. |
Experimental Workflow for In Vitro Troubleshooting:
Caption: Troubleshooting workflow for in vitro assays with this compound.
In Vivo Studies
Problem: Inconsistent tumor growth inhibition in xenograft or syngeneic mouse models treated with this compound.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Animal Model Variability | - Tumor Implantation: Ensure consistent tumor cell numbers and implantation techniques (e.g., subcutaneous, orthotopic). Monitor tumor take rates.- Animal Health: Use age- and sex-matched animals from a reputable supplier. Monitor animal health and body weight throughout the study. |
| Drug Formulation and Administration | - Formulation: Prepare the this compound formulation consistently and according to the recommended protocol. Ensure the drug is fully dissolved or suspended.- Dosing: Administer the drug accurately based on individual animal body weights. For oral gavage, ensure proper technique to avoid misdosing. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | - PK Variability: In case of significant inconsistencies, consider conducting a small-scale PK study to assess drug exposure in the animals.- PD Readout: Analyze downstream markers of CSF1R inhibition in tumor tissue or peripheral blood (e.g., phosphorylated CSF1R, macrophage infiltration) to confirm target engagement. |
Signaling Pathway to Verify Target Engagement:
Caption: this compound inhibits the CSF1R signaling pathway.
Detailed Experimental Protocol
Title: Assessment of this compound (Vimseltinib) Activity in a CSF1R-Dependent Cell Line (e.g., M-NFS-60)
Objective: To determine the in vitro potency of this compound in inhibiting the proliferation of a CSF1R-dependent murine macrophage cell line.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine CSF-1
-
This compound (Vimseltinib)
-
DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL recombinant murine CSF-1.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Plate 5,000 M-NFS-60 cells per well in 50 µL of culture medium in a 96-well plate.
-
Treatment: Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Logical Relationship for Data Interpretation:
Caption: Interpreting CellTiter-Glo® assay results with this compound.
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 4. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug-drug interaction (DDI) studies involving vimseltinib (B1652902).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?
A1: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these transporters may lead to increased plasma concentrations of the substrate drugs, potentially increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]
Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated drug interactions?
A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it has high IC50 values (> 75 µmol/L) for all major CYP isoforms and does not exhibit time-dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not anticipated to play a major role in the metabolism of vimseltinib.[1][4]
Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP substrates?
A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP substrates.[1][2][5] If co-administration is unavoidable, vimseltinib should be administered at least 4 hours prior to the P-gp or BCRP substrate.[1][2][5]
Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?
A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-informed predictions suggest a significant interaction. For instance, co-administration of vimseltinib with dabigatran (B194492), a P-gp substrate, is predicted to increase the AUC and Cmax of dabigatran by 2- to 3-fold.[1]
Q5: How is vimseltinib metabolized and eliminated?
A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-dealkylation.[1][2][4] Elimination occurs through both feces (approximately 43%, with 9.1% as unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).[1][4]
Troubleshooting Guides
Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.
-
Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its efflux is being inhibited by vimseltinib.
-
Troubleshooting Steps:
-
Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing literature or using in silico prediction tools.
-
Conduct an in vitro transporter inhibition assay to confirm the interaction between vimseltinib and the transporter responsible for the efflux of the co-administered drug.
-
If the interaction is confirmed, consider a dose reduction of the co-administered drug in subsequent studies.
-
Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering vimseltinib at least 4 hours before the substrate drug.[1][2][5]
-
Issue 2: Inconsistent results in in vitro P-gp inhibition assays.
-
Possible Cause: Variability in experimental conditions, such as cell line passage number, incubation times, or concentration of the probe substrate.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers for all experiments, as transporter expression can vary with passage.
-
Optimize the incubation time to be within the linear range of transport for the probe substrate.
-
Use a well-characterized P-gp probe substrate (e.g., digoxin (B3395198), calcein-AM) at a concentration below its Km for P-gp.
-
Include both a positive control inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A) and a negative control in each assay plate to ensure assay performance.
-
Data Presentation
Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib
| CYP Isoform | IC50 (µmol/L) | Time-Dependent Inhibition |
| CYP1A2 | > 75 | No |
| CYP2B6 | > 75 | No |
| CYP2C8 | > 75 | No |
| CYP2C9 | > 75 | No |
| CYP2C19 | > 75 | No |
| CYP2D6 | > 75 | No |
| CYP3A4 | > 75 | No |
| Data sourced from preclinical in vitro metabolism studies.[3] |
Table 2: Summary of Vimseltinib Interaction with Drug Transporters
| Transporter | Vimseltinib as a Substrate | Vimseltinib as an Inhibitor | Clinical Recommendation for Co-administration with Substrates |
| P-gp (MDR1) | Yes | Yes (IC50 = 4.35 µmol/L) | Avoid concomitant use. If unavoidable, administer vimseltinib at least 4 hours prior.[1][2][5] |
| BCRP | No | Yes | Avoid concomitant use.[1][2][5] |
| OCT2 | Not specified | Yes | Avoid concomitant use.[1][5] |
| IC50 value for P-gp inhibition is from in vitro studies.[3] |
Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp Substrate)
| Co-administered Drug | Parameter | Predicted Change with Vimseltinib |
| Dabigatran | AUC | 2- to 3-fold increase |
| Dabigatran | Cmax | 2- to 3-fold increase |
| Data based on model-informed approaches.[1] |
Experimental Protocols
Representative Experimental Protocol for In Vitro P-gp Inhibition Assay
This is a representative protocol based on standard industry practices, as the specific protocol for vimseltinib is not publicly available.
Objective: To determine the half-maximal inhibitory concentration (IC50) of vimseltinib for P-glycoprotein (P-gp)-mediated transport.
Materials:
-
Caco-2 or MDCK-MDR1 cell line
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Digoxin (P-gp probe substrate)
-
Vimseltinib (test inhibitor)
-
Verapamil (positive control inhibitor)
-
LC-MS/MS for quantification of digoxin
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 or MDCK-MDR1 cells to confluence on Transwell® inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B) Transport:
-
Pre-incubate the cell monolayers with HBSS containing different concentrations of vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at 37°C.
-
Initiate the transport assay by adding HBSS containing digoxin and the respective inhibitor concentration to the apical (donor) compartment. The basolateral (receiver) compartment will contain HBSS with the inhibitor.
-
Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from the basolateral compartment for LC-MS/MS analysis.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Follow the same pre-incubation procedure.
-
Initiate the transport assay by adding HBSS containing digoxin and the inhibitor to the basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS with the inhibitor.
-
Incubate and collect samples from the apical compartment for LC-MS/MS analysis.
-
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).
-
Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.
Caption: General experimental workflow for assessing drug-drug interactions.
Caption: Logical relationships of vimseltinib's drug-drug interaction potential.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Trial Results | ROMVIMZA⢠(vimseltinib) HCP Site [romvimzahcp.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Vimseltinib Long-Term Safety: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term safety considerations for vimseltinib (B1652902). The content is structured to offer quick access to troubleshooting guidance and frequently asked questions related to experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the long-term administration of vimseltinib.
| Question | Answer and Troubleshooting Steps |
| How should I manage emerging periorbital or facial edema in my study subjects? | Periorbital and facial edema are common adverse events associated with vimseltinib.[1][2][3] Actionable Steps: 1. Monitor Closely: Regularly assess the severity of the edema. 2. Dose Evaluation: Depending on the severity, consider if a dose adjustment is warranted within your protocol's guidelines. 3. Supportive Care: For mild to moderate cases, supportive measures can be considered. For severe cases, interruption of treatment might be necessary. |
| What is the appropriate response to elevated liver enzymes (AST/ALT) in my experimental model? | While vimseltinib has not been associated with cholestatic hepatotoxicity or significant drug-induced liver injury, monitoring liver function is crucial.[3][4][5][6][7] Increased AST and ALT are among the most common adverse reactions.[2][3][8] Actionable Steps: 1. Baseline and Regular Monitoring: Establish baseline liver enzyme levels before initiating vimseltinib and monitor these levels regularly throughout the study. The prescribing information suggests monitoring liver function tests prior to initiation, twice a month for the first two months, and once every three months for the first year.[8] 2. Investigation: If significant elevations are observed, investigate other potential causes. 3. Dose Modification: Adhere to predefined protocol criteria for dose modification or discontinuation based on the magnitude of enzyme elevation. |
| My subjects are exhibiting signs of fatigue. How can I determine if it is treatment-related and how should I manage it? | Fatigue is a frequently reported treatment-emergent adverse event.[1] Actionable Steps: 1. Standardized Assessment: Use a standardized scale to quantify the level of fatigue at baseline and regular intervals. 2. Rule out other causes: Investigate other potential contributing factors to fatigue. 3. Protocol-Specific Management: Follow the study protocol for managing fatigue, which may include observation for mild cases or dose adjustments for more significant, persistent fatigue. |
| What steps should be taken if a subject develops a rash? | Rash is a common adverse reaction to vimseltinib.[2][3] Actionable Steps: 1. Characterize the Rash: Document the type, distribution, and severity of the rash. 2. Symptomatic Treatment: For mild to moderate rashes, topical treatments may be considered. 3. Dose Interruption/Reduction: For more severe or persistent rashes, a temporary interruption or dose reduction of vimseltinib may be necessary as per the experimental protocol. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of vimseltinib and how does it relate to its long-term safety profile?
Vimseltinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[9][10] CSF1R is crucial for the survival and function of macrophages.[10][11] By inhibiting CSF1R, vimseltinib reduces the number of tumor-associated macrophages, which are implicated in the growth of tenosynovial giant cell tumors (TGCT).[11] The long-term safety profile is generally manageable, with most adverse events being mild to moderate (Grade 1/2).[5][12][13] The on-target effects on macrophages in other tissues are thought to contribute to some of the observed side effects.
What are the most common long-term adverse events observed with vimseltinib?
Based on clinical trial data, the most common treatment-emergent adverse events (TEAEs) include periorbital edema, fatigue, face edema, pruritus, and headache.[1] Laboratory abnormalities such as increased aspartate aminotransferase (AST), increased cholesterol, decreased neutrophils, decreased leukocytes, and increased alanine (B10760859) aminotransferase (ALT) are also common.[2][3][8]
Is there a risk of serious liver injury with long-term vimseltinib use?
Unlike other CSF1R inhibitors, clinical trials of vimseltinib have not shown evidence of cholestatic hepatotoxicity or drug-induced liver injury.[3][4][5][6][7] While elevations in liver enzymes can occur, serious liver injury has not been a reported characteristic of long-term vimseltinib treatment.[8]
How does the long-term safety of vimseltinib compare to other CSF1R inhibitors?
Vimseltinib is designed as a "switch-control" inhibitor, which contributes to its high selectivity for CSF1R.[9] This selectivity is thought to result in a lower risk of off-target effects, including the severe liver toxicity that has been observed with other, less selective CSF1R inhibitors like pexidartinib.[3][10][14]
What is the recommended monitoring protocol for ensuring patient safety during long-term vimseltinib administration?
The MOTION Phase 3 trial protocol involved regular monitoring through physical examinations, blood tests, imaging studies, and electrocardiograms.[15] Specifically for liver safety, it is recommended to monitor liver function tests before starting treatment, twice a month for the first two months, and every three months for the first year, and as clinically indicated thereafter.[8]
Data Presentation
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Vimseltinib
| Adverse Event | Frequency (All Grades) | Grade 3/4 Frequency |
| Periorbital Edema | 45%[1] | 4%[1] |
| Fatigue | 33%[1] | 0%[1] |
| Face Edema | 31%[1] | 1%[1] |
| Pruritus | 29%[1] | 2%[1] |
| Headache | 28%[1] | 1%[1] |
| Increased Blood Creatine Phosphokinase | >5%[4] | 10%[4][6] |
Table 2: Common Laboratory Abnormalities with Vimseltinib
| Laboratory Abnormality | Frequency (≥20%) |
| Increased Aspartate Aminotransferase (AST) | ≥20%[2][3][8] |
| Increased Cholesterol | ≥20%[2][3] |
| Decreased Neutrophils | ≥20%[2][3] |
| Decreased Leukocytes | ≥20%[2][3] |
| Increased Alanine Aminotransferase (ALT) | ≥20%[2][3][8] |
Experimental Protocols
Protocol: Safety Monitoring in a Long-Term Vimseltinib Study (Based on MOTION Phase 3 Trial)
-
Baseline Assessment: Prior to the first dose of vimseltinib, a comprehensive baseline assessment should be conducted, including:
-
Complete medical history and physical examination.
-
Electrocardiogram (ECG).
-
Complete blood count (CBC) with differential.
-
Comprehensive metabolic panel, including liver function tests (ALT, AST, bilirubin) and renal function tests.
-
Lipid panel.
-
-
Regular On-Treatment Monitoring:
-
Weekly for the first 4 weeks, then every 4 weeks:
-
Physical examination and assessment for adverse events.
-
-
Every 2 weeks for the first 2 months, then monthly for the first year:
-
CBC with differential.
-
Comprehensive metabolic panel.
-
-
Every 3 months:
-
ECG.
-
Lipid panel.
-
-
-
Adverse Event Management:
-
All adverse events (AEs) should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Protocols for dose interruption, reduction, or discontinuation for specific AEs (e.g., elevated liver enzymes, severe edema) should be clearly defined. For instance, treatment should be avoided in patients with pre-existing increased serum transaminases, total bilirubin (B190676), or direct bilirubin (>ULN), or active liver or biliary tract disease.[8]
-
Visualizations
Caption: Vimseltinib inhibits the CSF1R signaling pathway.
References
- 1. onclive.com [onclive.com]
- 2. FDA approves vimseltinib for symptomatic tenosynovial giant cell tumor | FDA [fda.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 9. oncodaily.com [oncodaily.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Vimseltinib used for? [synapse.patsnap.com]
- 12. Deciphera Presents 2-Year Efficacy and Safety Results from MOTION Phase 3 Study of ROMVIMZA™ (vimseltinib) in Patients with Tenosynovial Giant Cell Tumor (TGCT) at the European Society for Medical Oncology Congress 2025 - BioSpace [biospace.com]
- 13. Deciphera Presents 2-Year Efficacy and Safety Results from MOTION Phase 3 Study of ROMVIMZA™ (vimseltinib) in Patients with Tenosynovial Giant Cell Tumor (TGCT) at the European Society for Medical Oncology Congress 2025 | Deciphera [deciphera.com]
- 14. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 3, Randomized, Placebo-controlled, Double-blind Study of Vimseltinib to Assess the Efficacy and Safety in Patients with Tenosynovial Giant Cell Tumor (MOTION) | Dana-Farber Cancer Institute [dana-farber.org]
addressing variability in MT-3014 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with MT-3014 (Vimseltinib), a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as vimseltinib, is an orally bioavailable and potent small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2] It functions as a "switch-control" inhibitor, locking the kinase in an inactive conformation.[3] By selectively binding to and inhibiting CSF1R, this compound blocks the signaling pathways mediated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[3] This inhibition leads to the depletion of macrophages and other CSF1R-dependent cells.[1][2]
Q2: What are the main applications of this compound in a research setting?
In preclinical research, this compound is primarily used to study the role of CSF1R signaling in various biological processes and diseases. Key applications include:
-
Investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment.
-
Studying the impact of macrophage depletion on tumor growth, angiogenesis, and metastasis.[1]
-
Exploring the involvement of CSF1R in inflammatory diseases, neurodegenerative conditions, and bone disorders.[2][4]
Q3: What are the known off-target effects of this compound?
Vimseltinib (this compound) was specifically designed to be a highly selective inhibitor of CSF1R.[1][2] Preclinical studies have shown that it has significantly lower activity against other closely related kinases such as KIT, FLT3, PDGFRα, and PDGFRβ, which can be a limitation with other less selective CSF1R inhibitors.[1][2] However, as with any kinase inhibitor, it is crucial to consider potential off-target effects, and researchers should include appropriate controls in their experiments.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, from reagent handling to assay conditions. This guide provides solutions to common issues.
Issue 1: Higher than expected IC50 value or lack of cellular response.
| Potential Cause | Troubleshooting Suggestion |
| Compound Instability | This compound (Vimseltinib) is generally stable, but repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment. Ensure proper storage of stock solutions as recommended by the supplier (typically at -20°C or -80°C). |
| Cell Line Insensitivity | The target cell line may not express sufficient levels of CSF1R or may have downstream mutations that bypass the need for CSF1R signaling. Confirm CSF1R expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to be responsive to CSF1R inhibition, such as the Mono-Mac-1 human monocytic leukemia cell line.[5] |
| Suboptimal Assay Conditions | The concentration of serum in the cell culture medium can interfere with the activity of this compound, as serum contains growth factors that may activate parallel signaling pathways. It is recommended to perform assays in low-serum or serum-free conditions. The optimal duration of treatment with this compound should be determined empirically for each cell line and assay. |
| Incorrect Ligand Stimulation | For assays measuring the inhibition of ligand-induced signaling, ensure that the concentration of CSF-1 or IL-34 used is appropriate to induce a robust but not maximal response. Excess ligand can lead to an underestimation of the inhibitor's potency. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Suggestion |
| Variability in Cell Seeding Density | Inconsistent cell numbers can significantly impact the results of cell-based assays. Ensure accurate and consistent cell counting and seeding in all wells. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Pipetting | Small variations in the volume of compound or reagents added can lead to significant differences in results. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
| Cell Passage Number | The characteristics of cell lines can change over time with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
Issue 3: Difficulty in detecting inhibition of CSF1R phosphorylation.
| Potential Cause | Troubleshooting Suggestion |
| Low Basal Phosphorylation | In the absence of ligand stimulation, the basal level of CSF1R phosphorylation may be too low to detect a significant decrease with inhibitor treatment. Stimulate the cells with an appropriate concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) before cell lysis. |
| Suboptimal Antibody | The antibody used for detecting phosphorylated CSF1R may not be specific or sensitive enough. Use a well-validated antibody specific for the phosphorylated form of CSF1R. |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate CSF1R after lysis. Ensure that the lysis buffer contains appropriate phosphatase inhibitors. |
| Timing of Analysis | The peak of ligand-induced CSF1R phosphorylation is often transient. Perform a time-course experiment to determine the optimal time point for analysis after ligand stimulation.[6] |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum or serum-free medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7][8]
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[7][8] Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for CSF1R Phosphorylation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For ligand stimulation experiments, starve the cells in serum-free medium for 4-24 hours prior to the experiment.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of CSF-1 or IL-34 for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated CSF1R (p-CSF1R). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total CSF1R to normalize the p-CSF1R signal.
Visualizations
Caption: Mechanism of action of this compound (Vimseltinib).
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deciphera.com [deciphera.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.co.jp [revvity.co.jp]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Therapeutic Index of PDE10A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic index of Phosphodiesterase 10A (PDE10A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for targeting PDE10A for therapeutic intervention?
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia circuitry involved in motor control, reward, and cognition.[3][4] This restricted expression pattern makes PDE10A an attractive drug target for modulating striatal function with potentially fewer off-target effects compared to broader-acting agents.[4][5] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, thereby modulating the activity of striatal output pathways.[2][6] This mechanism has been investigated for its therapeutic potential in treating neuropsychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.[1][7]
Q2: Why have many PDE10A inhibitors failed in clinical trials for schizophrenia despite promising preclinical data?
Several PDE10A inhibitors have failed to demonstrate efficacy in clinical trials for schizophrenia, a stark contrast to their promising preclinical results.[8][9] Potential reasons for this translational failure are multifaceted and include:
-
Species Differences: The neurobiology of the basal ganglia and the pharmacological response to PDE10A inhibition may differ between rodents and humans.[10]
-
Dosing and Target Engagement: Suboptimal dose selection and target engagement in clinical trials may not have replicated the therapeutic window observed in preclinical studies.[10][11] For instance, the Pfizer compound PF-02545920 showed PDE10A occupancy of 14-27% at a 10 mg dose and 45-63% at a 20 mg dose in healthy volunteers, but failed to show efficacy in schizophrenia patients at 5 mg and 15 mg doses.[4] Takeda's TAK-063, which achieved occupancies from 2.8% to 72.1%, also failed to meet its primary endpoint at a dose predicted to yield ~30% occupancy.[4]
-
Complex Pharmacology: The mechanism of action of PDE10A inhibitors, which involves the balanced activation of both the direct (D1-MSN) and indirect (D2-MSN) striatal output pathways, is more complex than the primary D2 receptor antagonism of traditional antipsychotics.[2][12] Achieving the right balance in patients may be more challenging.
-
Patient Heterogeneity: The underlying pathophysiology of schizophrenia is diverse, and it's possible that PDE10A inhibitors may only be effective in a specific subset of patients.[10]
Q3: What are the primary dose-limiting side effects of PDE10A inhibitors and what is the underlying mechanism?
The primary dose-limiting side effects of PDE10A inhibitors are extrapyramidal symptoms (EPS), which include dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism-like symptoms (tremor, rigidity).[4][13][14] These motor side effects are consistent with the role of the basal ganglia in motor control.[4]
The proposed mechanism for these side effects is an imbalance in the activity of the direct and indirect striatal output pathways caused by excessive PDE10A inhibition. While moderate inhibition is thought to rebalance (B12800153) dysfunctional circuitry, high levels of inhibition can lead to maladaptive changes in motor control, manifesting as EPS.[4][15] At higher exposures, PDE10A inhibitors have been found to induce sporadic dystonia, particularly of the tongue, head, and neck.[4]
Troubleshooting Guides
Problem 1: High incidence of extrapyramidal symptoms (EPS) in preclinical models.
| Possible Cause | Troubleshooting Step |
| Excessive PDE10A Inhibition | Titrate the dose of the inhibitor to achieve a lower and more therapeutically relevant level of target occupancy. A minimum of ~40% occupancy has been suggested for efficacy in some preclinical models, so aim for a window that demonstrates efficacy without significant EPS.[16] |
| Imbalanced Activation of Striatal Pathways | Investigate the off-rate kinetics of your inhibitor. Faster off-rate inhibitors may lead to a more balanced activation of D1 and D2-MSNs, potentially reducing the risk of EPS while maintaining antipsychotic-like effects.[12] |
| Pharmacokinetic Profile | Characterize the pharmacokinetic profile of the compound. A compound with a very high peak-to-trough ratio might lead to transiently excessive PDE10A inhibition, causing EPS. Consider optimizing the formulation or dosing regimen to achieve more stable plasma and brain concentrations. |
Problem 2: Lack of efficacy in preclinical models of psychosis despite high target engagement.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Balance of Direct/Indirect Pathway Modulation | Evaluate the functional consequences of your inhibitor on both D1- and D2-MSNs. An inhibitor that excessively activates the direct pathway (D1-MSNs) might counteract the antipsychotic-like effects mediated by the indirect pathway (D2-MSNs).[4][12] |
| Inappropriate Preclinical Model | Consider the limitations of the preclinical model being used. For example, some PDE10A inhibitors are effective at reversing prepulse inhibition (PPI) deficits induced by a D2 antagonist but not by a mixed dopamine (B1211576) agonist.[4] The choice of model should align with the specific hypothesis being tested. |
| Differential Effects on cAMP and cGMP Signaling | Characterize the downstream effects of your inhibitor on both cAMP and cGMP signaling pathways. The therapeutic effects of PDE10A inhibition in some disease models, like Huntington's, may require the elevation of both cyclic nucleotides.[17] |
Quantitative Data Summary
Table 1: PDE10A Inhibitor Occupancy and Clinical Outcome in Schizophrenia Trials
| Compound | Company | Dose(s) | PDE10A Occupancy | Clinical Outcome (Phase II) |
| PF-02545920 | Pfizer | 5 mg & 15 mg (Q12H) | 10mg: 14-27%, 20mg: 45-63% | Did not separate from placebo.[4] |
| TAK-063 | Takeda | 20 mg | ~30% (predicted) | Did not meet primary endpoint.[4] |
| MP-10 | Pfizer | Not specified | Not specified | Did not meet primary endpoint for psychosis reduction.[18] |
Table 2: Preclinical Efficacy of a Novel PDE10A Inhibitor (EM-221)
| Behavioral Assay | Animal Model | EM-221 Dose Range (p.o.) | ED50 | Outcome |
| MK-801-induced Hyperlocomotion | Rat | 0.03 - 1.0 mg/kg | 0.03 - 0.1 mg/kg | Reduced hyperlocomotion.[19] |
| Conditioned Avoidance Response | Rat | 0.025 - 0.2 mg/kg | 0.042 mg/kg | Attenuated conditioned avoidance.[19] |
| Novel Object Recognition | Rat | Not specified | Not specified | Facilitated novel object recognition.[19] |
Experimental Protocols
Key Experiment: Ex Vivo PDE10A Binding Autoradiography for Occupancy Assessment
This protocol is adapted from methodologies used to assess the target engagement of PDE10A inhibitors.[16]
Objective: To determine the in vivo occupancy of PDE10A by an inhibitor in the rodent brain.
Materials:
-
Test PDE10A inhibitor
-
Radiolabeled PDE10A ligand (e.g., [3H]BMS-843496)[16]
-
Rodents (mice or rats)
-
Brain cryostat
-
Autoradiography cassettes and film or digital imaging system
-
Scintillation counter
-
Buffer solutions (e.g., Tris-HCl)
Procedure:
-
Administer the test PDE10A inhibitor to a cohort of animals at various doses. Include a vehicle-treated control group.
-
At a predetermined time point post-administration (based on pharmacokinetic data), euthanize the animals and rapidly extract the brains.
-
Freeze the brains in isopentane (B150273) cooled with dry ice.
-
Section the brains coronally (e.g., 20 µm thickness) using a cryostat, focusing on the striatum.
-
Mount the sections onto microscope slides.
-
Incubate the sections with a saturating concentration of the radiolabeled PDE10A ligand.
-
Wash the sections to remove unbound radioligand.
-
Appose the slides to autoradiographic film or a digital phosphor imaging plate.
-
Quantify the density of the autoradiographic signal in the striatum using image analysis software.
-
Calculate PDE10A occupancy as the percentage reduction in specific binding of the radioligand in the inhibitor-treated animals compared to the vehicle-treated controls.
Visualizations
Signaling Pathways
Caption: PDE10A signaling in direct and indirect pathways.
Experimental Workflow
Caption: Workflow for PDE10A inhibitor development.
Logical Relationships
Caption: Factors for improving the therapeutic index.
References
- 1. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE10A inhibitors: an assessment of the current CNS drug discovery landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balanced Activation of Striatal Output Pathways by Faster Off-Rate PDE10A Inhibitors Elicits Not Only Antipsychotic-Like Effects But Also Procognitive Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 14. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 16. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase 10A Inhibition Improves Cortico-Basal Ganglia Function in Huntington's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Vimseltinib and Pexidartinib for Tenosynovial Giant Cell Tumor (TGCT) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vimseltinib (B1652902) and pexidartinib (B1662808), two targeted therapies for the treatment of tenosynovial giant cell tumor (TGCT). The information is based on available clinical trial data and aims to assist researchers, scientists, and drug development professionals in understanding the key differences in efficacy, safety, and mechanism of action between these two agents.
Mechanism of Action: Targeting the CSF1R Pathway
Tenosynovial giant cell tumor is a rare, locally aggressive neoplasm characterized by the overexpression of colony-stimulating factor 1 (CSF1).[1] This leads to the recruitment of CSF1 receptor (CSF1R)-expressing cells, which form the bulk of the tumor mass.[2] Both vimseltinib and pexidartinib are tyrosine kinase inhibitors that target the CSF1R pathway, but with differing selectivity.
Vimseltinib is a highly selective, switch-control inhibitor of CSF1R.[2][3] Its design aims to potently inhibit CSF1R while minimizing off-target kinase activity, which may contribute to a more favorable safety profile.[2][4][5]
Pexidartinib is also a potent inhibitor of CSF1R but exhibits activity against other kinases, including KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3).[6][7] This broader activity profile may contribute to some of its observed side effects.
References
- 1. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, safety, and patient-reported outcomes of vimseltinib in patients with tenosynovial giant cell tumor: Results from the phase 3 MOTION trial. - ASCO [asco.org]
- 4. oncodaily.com [oncodaily.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pexidartinib: Generic, Tumor Uses, Side Effects, Dosage [medicinenet.com]
A Comparative Guide to Preclinical PDE10A Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various Phosphodiesterase 10A (PDE10A) inhibitors in key preclinical models. The data presented is compiled from publicly available experimental studies to aid in the selection of appropriate compounds for further investigation.
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its role in modulating both the direct and indirect pathways of the basal ganglia has made it a significant target for the development of novel therapeutics for central nervous system disorders, particularly schizophrenia and Huntington's disease. This guide provides a comparative overview of several prominent PDE10A inhibitors that have been evaluated in preclinical settings.
In Vitro Potency and Selectivity
The initial characterization of a PDE10A inhibitor involves determining its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the PDE10A enzyme and its selectivity over other phosphodiesterase (PDE) families. High potency and selectivity are desirable to minimize off-target effects.
| Compound Name | Alternative Name | Developer/Origin | PDE10A IC50 (nM) | Selectivity over other PDEs | Key Features |
| Mardepodect (B12012) | PF-2545920, MP-10 | Pfizer | 0.37[1][2] | >1000-fold[1][2] | Potent, orally active, and crosses the blood-brain barrier.[3][4] |
| Balipodect | TAK-063 | Takeda | 0.30[5][6] | >15,000-fold[5][7][8] | High potency and selectivity; has undergone clinical investigation.[9] |
| TP-10 | 0.8[10] | Selective for PDE10A | A potent tool compound used in numerous preclinical studies.[11][12][13] | ||
| MK-8189 | Merck | Kᵢ = 0.029[14] | >500,000-fold[14] | Highly potent and selective with excellent oral pharmacokinetics in preclinical species.[14][15][16] | |
| CPL500036 | Celon Pharma | 1.0[17] | High | A novel, selective inhibitor with a good in vivo safety profile.[17][18][19] | |
| Papaverine (B1678415) | Opium Alkaloid | ~17-36[20][21] | Low (e.g., ~9-fold over some PDEs)[21][22] | A non-selective inhibitor, historically used as a pharmacological tool.[21][22][23] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of PDE10A inhibitors is often evaluated in rodent models that are predictive of antipsychotic efficacy. Key models include the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the acoustic startle reflex.
| Compound Name | Preclinical Model | Effective Dose (ED50 or equivalent) | Species | Key Findings |
| Mardepodect (PF-2545920) | Conditioned Avoidance Response (CAR) | ED50 of 1 mg/kg[1] | Rat/Mouse | Selectively suppresses conditioned avoidance responses.[24] |
| Balipodect (TAK-063) | PCP-induced Hyperlocomotion | MED of 0.3 mg/kg (p.o.)[5] | Mouse | Potently suppresses hyperlocomotion, a model for psychosis.[5] |
| Conditioned Avoidance Response (CAR) | Active | Rodent | Active in models of antipsychotic-like activity.[9] | |
| TP-10 | Conditioned Avoidance Response (CAR) | Active | Rat | Demonstrates antipsychotic-like profile.[24] |
| Prepulse Inhibition (PPI) - Quinpirole-induced deficit | Effective | Rat | Blocks PPI deficits induced by a D2 receptor agonist.[25] | |
| MK-8189 | Conditioned Avoidance Response (CAR) | Effective at >48% PDE10A occupancy[26] | Rat | Significantly decreases avoidance behavior.[26] |
| Prepulse Inhibition (PPI) - MK-801-induced deficit | Effective at >47% PDE10A occupancy[26] | Rat | Reverses deficits in sensorimotor gating.[26] | |
| CPL500036 | Catalepsy Test | MED of 0.6 mg/kg[17] | Rat | Induces catalepsy, a potential indicator of extrapyramidal side effects.[17] |
| Papaverine | Conditioned Avoidance Response (CAR) | Active | Rat | Shows antipsychotic-like profile.[22] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Caption: General experimental workflow for preclinical evaluation of PDE10A inhibitors.
Experimental Protocols
Conditioned Avoidance Response (CAR)
The CAR test is a well-established behavioral paradigm used to screen for antipsychotic-like activity.[27][28] Drugs that selectively suppress the conditioned avoidance response without impairing the ability to escape an aversive stimulus are considered to have potential antipsychotic efficacy.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
-
Procedure:
-
Acclimation: Animals (typically rats) are allowed to explore the shuttle box freely for a set period.
-
Training: A trial begins with the presentation of the CS. If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the animal fails to move, the US is delivered through the grid floor. The animal can then escape the shock by moving to the other compartment (escape response).
-
Testing: After a stable baseline of avoidance responding is established, animals are treated with the test compound or vehicle. The number of avoidance and escape responses is recorded during a subsequent test session.
-
-
Data Analysis: The primary endpoint is the number or percentage of avoidance responses. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.
-
Apparatus: A startle chamber equipped with a sensitive platform to detect the animal's startle response to a loud acoustic stimulus (pulse). The chamber also has a speaker to deliver the pulse and a preceding weaker acoustic stimulus (prepulse).
-
Procedure:
-
Acclimation: The animal (typically a mouse or rat) is placed in the startle chamber and allowed to acclimate to the environment with background white noise.
-
Testing: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-90 dB) precedes the loud pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotic compounds are expected to reverse experimentally induced deficits in PPI.[29][30][31][32][33]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mardepodect - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 8. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balipodect - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor MK-8189 reported | BioWorld [bioworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. celonpharma.com [celonpharma.com]
- 19. Antiparkinsonian-like effects of CPL500036, a novel selective inhibitor of phosphodiesterase 10A, in the unilateral rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 21. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 25. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 28. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 30. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. protocols.io [protocols.io]
Vimseltinib Demonstrates Robust Efficacy and Favorable Safety in Tenosynovial Giant Cell Tumor, Outpacing Pexidartinib in Key Metrics
For Immediate Release
WALTHAM, MA – In the landscape of targeted therapies for tenosynovial giant cell tumor (TGCT), vimseltinib (B1652902), a potent and selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, has emerged as a highly effective treatment, demonstrating significant tumor reduction and symptomatic improvement in patients.[1][2][3][4] Comparative analysis of clinical trial data suggests vimseltinib offers a compelling efficacy and safety profile, particularly when compared to the earlier-approved CSF1R inhibitor, pexidartinib (B1662808). Other kinase inhibitors, such as imatinib (B729) and nilotinib (B1678881), have shown some activity in TGCT but are generally associated with lower response rates.[1][5][6][7]
Tenosynovial giant cell tumor is a rare, benign but locally aggressive neoplasm of the synovium, driven by the overexpression of colony-stimulating factor 1 (CSF1).[8] By inhibiting the CSF1R, drugs like vimseltinib and pexidartinib target the underlying pathogenesis of the disease, leading to tumor regression and clinical benefit for patients with symptomatic disease for whom surgery is not a viable option.[9][10][11]
Comparative Efficacy of CSF1R Inhibitors
Clinical trial data from the Phase 3 MOTION study for vimseltinib and the Phase 3 ENLIVEN study for pexidartinib provide a basis for comparing their efficacy in patients with TGCT not amenable to surgery.
| Efficacy Endpoint | Vimseltinib (MOTION Trial)[3][12] | Pexidartinib (ENLIVEN Trial)[13][14] |
| Overall Response Rate (ORR) by RECIST v1.1 at Week 25 | 40% (vs. 0% for placebo) | 39.3% (vs. 0% for placebo) |
| ORR by Tumor Volume Score (TVS) at Week 25 | 67% (vs. 0% for placebo) | 56% (vs. 0% for placebo) |
| Improvement in Mean Change from Baseline in Active Range of Motion at Week 25 | 18.4% (vs. 3.8% for placebo) | 15.1% (vs. 6.2% for placebo) |
| Patient-Reported Physical Function (PROMIS-PF) Improvement at Week 25 | Statistically significant improvement | +4.06 (vs. -0.89 for placebo) |
| Patient-Reported Worst Stiffness Improvement at Week 25 | Statistically significant improvement | -2.45 (vs. -0.28 for placebo) |
| Pain Response at Week 25 | Statistically significant improvement | 31.1% (vs. 15.3% for placebo) |
Signaling Pathway and Mechanism of Action
Vimseltinib is a "switch-control" tyrosine kinase inhibitor that potently and selectively targets CSF1R.[6] This receptor is crucial for the survival and proliferation of macrophages, which are key components of the tumor microenvironment in TGCT. By binding to CSF1R, vimseltinib blocks the downstream signaling cascade that promotes the growth of the tumor.[6] Pexidartinib also inhibits CSF1R but is a multikinase inhibitor, affecting other kinases like c-Kit and FLT3, which may contribute to its different side-effect profile.
Experimental Protocols of Pivotal Phase 3 Trials
MOTION Trial (Vimseltinib)
The MOTION trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery.
-
Patient Population: Adults with histologically confirmed, symptomatic TGCT for which surgical resection could lead to worsening functional limitation or severe morbidity.[4]
-
Design: Patients were randomized in a 2:1 ratio to receive either vimseltinib or a placebo.[4] The study consisted of a 24-week double-blind phase, followed by an open-label extension where all patients could receive vimseltinib.
-
Intervention: Vimseltinib was administered orally at a dose of 30 mg twice weekly.
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) at week 25, as assessed by an independent radiological review using RECIST v1.1 criteria.[4]
-
Secondary Endpoints: Key secondary endpoints included ORR by tumor volume score (TVS), change in range of motion, patient-reported physical function, stiffness, and pain.[7]
ENLIVEN Trial (Pexidartinib)
The ENLIVEN trial was a pivotal Phase 3 study that evaluated the efficacy and safety of pexidartinib in a similar patient population.[13][14]
-
Patient Population: Adults with symptomatic, advanced TGCT for whom surgery was not recommended due to potential for worsening functional limitation or severe morbidity.
-
Design: A two-part, double-blind, randomized, placebo-controlled study. Part 1 involved a 1:1 randomization to pexidartinib or placebo for 24 weeks. Part 2 was an open-label extension.
-
Intervention: Pexidartinib was administered orally at 1000 mg/day for the first 2 weeks, followed by 800 mg/day for 22 weeks.
-
Primary Endpoint: The primary endpoint was the ORR at week 25, assessed by central review of MRI scans using RECIST v1.1 criteria.[14]
-
Secondary Endpoints: Secondary endpoints included range of motion, response by tumor volume score, PROMIS physical function, stiffness, and pain reduction.[14]
Safety and Tolerability
A key differentiator between vimseltinib and pexidartinib is their safety profiles, particularly concerning liver toxicity. The ENLIVEN trial for pexidartinib reported cases of serious, non-fatal hepatic toxicity, which led to a boxed warning on its label.[13][14] In contrast, clinical trials of vimseltinib have not shown evidence of cholestatic hepatotoxicity, suggesting a more favorable safety profile.[2] Common adverse events for vimseltinib are generally mild to moderate and include periorbital edema, fatigue, and pruritus.
Other Kinase Inhibitors in TGCT
Imatinib and nilotinib, which also have inhibitory activity against CSF1R, have been studied in TGCT.[5] Retrospective studies and smaller prospective trials have shown some clinical benefit with these agents. For instance, a retrospective study of imatinib reported an ORR of 31% in patients with locally advanced or recurrent diffuse-type TGCT.[1] A phase 2 trial of nilotinib showed a 93% progression-free rate at 12 weeks, though the ORR was lower at 6%.[1] However, the evidence for these agents is less robust than for the specifically approved CSF1R inhibitors.
Conclusion
Vimseltinib represents a significant advancement in the medical management of tenosynovial giant cell tumor. Its high efficacy, coupled with a more favorable safety profile compared to pexidartinib, positions it as a preferred first-line systemic therapy for patients with symptomatic TGCT who are not candidates for surgery. While other kinase inhibitors like imatinib and nilotinib may offer some benefit, vimseltinib's robust clinical trial data and targeted mechanism of action underscore its potential to become the new standard of care in this setting.
References
- 1. Medical Management of Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term efficacy of imatinib mesylate in patients with advanced Tenosynovial Giant Cell Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. mdpi.com [mdpi.com]
- 5. Imatinib mesylate (IM) activity in patients (pts) with locally advanced tenosynovial giant cell tumor/pigmented villonodular synovitis (TGCT). - ASCO [asco.org]
- 6. Long-term efficacy of imatinib mesylate in patients with advanced Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term follow-up of nilotinib in patients with advanced tenosynovial giant cell tumours: Long-term follow-up of nilotinib in TGCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Daiichi Sankyo Presents Phase 3 ENLIVEN Study of Pexidartinib, Demonstrating Statistically Significant Clinical Improvement Across Multiple Endpoints in Patients with Tenosynovial Giant Cell Tumor at 2018 American Society of Clinical Oncology (ASCO) Annual Meeting - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 12. Pexidartinib Provides Modest Pain Relief in Patients With Tenosynovial Giant Cell Tumor: Results From ENLIVEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. tandfonline.com [tandfonline.com]
Unveiling the Cyclic Nucleotide Landscape: An In-depth Analysis of MT-3014's Potential Effects on cAMP and cGMP
For Immediate Release
WALTHAM, MA – December 2, 2025 – This comprehensive guide explores the anticipated effects of MT-3014 (Vimseltinib), a highly selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitor, on intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While direct experimental validation of this compound's impact on these critical second messengers is not yet publicly available, this report synthesizes existing knowledge of CSF1R signaling to provide a scientifically grounded comparison with other CSF1R inhibitors.
This compound, also known as DCC-3014, is a potent kinase inhibitor that targets CSF1R, a key receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages. Its primary therapeutic application lies in the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by the overexpression of the CSF1R ligand.
The Indirect Link: CSF1R and cAMP Signaling
Current research has not directly investigated the effects of this compound on cAMP and cGMP levels. However, foundational studies on CSF1R signaling provide a basis for inferring potential interactions. The binding of the CSF1 ligand to its receptor, CSF1R, is known to activate a cascade of intracellular signaling events. Notably, some studies have indicated that CSF1R signaling can lead to the activation of Protein Kinase A (PKA) and the cAMP-responsive element-binding protein (CREB), suggesting a potential modulatory role of CSF1R on the cAMP pathway. One study has shown that while cAMP can inhibit CSF-1-stimulated tyrosine phosphorylation, it can also augment CSF-1R-mediated macrophage differentiation. This intricate relationship suggests that inhibiting CSF1R with this compound could, in turn, influence intracellular cAMP concentrations. The precise nature of this influence, whether it leads to an increase or decrease in cAMP, would likely be cell-type and context-dependent.
At present, there is no discernible scientific evidence linking the CSF1R signaling pathway to the modulation of cGMP levels.
Comparative Analysis of CSF1R Inhibitors
To provide a broader context, this guide includes a comparison of this compound with other notable CSF1R inhibitors. It is important to note that, similar to this compound, direct public data on the effects of these agents on cAMP and cGMP levels are lacking. The comparison is therefore based on their primary mechanism of action.
| Feature | This compound (Vimseltinib) | Pexidartinib | Emactuzumab | Cabiralizumab |
| Drug Type | Small Molecule Kinase Inhibitor | Small Molecule Kinase Inhibitor | Monoclonal Antibody | Monoclonal Antibody |
| Primary Target | CSF1R | CSF1R, c-Kit, FLT3 | CSF1R | CSF1R |
| Reported Effect on cAMP | Not Reported (Inferred Potential Modulation) | Not Reported | Not Reported | Not Reported |
| Reported Effect on cGMP | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Validation: Methodologies for cAMP and cGMP Quantification
To facilitate research into the effects of this compound and other compounds on cyclic nucleotide levels, a standard experimental protocol for their measurement is provided below.
Protocol: Quantification of Intracellular cAMP and cGMP by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
1. Objective: To measure the intracellular concentrations of cAMP and cGMP in cells treated with this compound or other compounds of interest.
2. Materials:
- Cell culture reagents
- Test compound (e.g., this compound)
- Lysis buffer
- Commercially available cAMP and cGMP ELISA kits (e.g., from Cayman Chemical, R&D Systems, or Abcam)
- Plate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm)
3. Procedure:
- Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
- Cell Lysis:
- After treatment, remove the media and wash the cells with cold phosphate-buffered saline (PBS).
- Add the appropriate lysis buffer to the cells to release intracellular contents.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- ELISA Protocol (following manufacturer's instructions):
- Prepare standards and samples.
- Add samples, standards, and conjugate to the antibody-coated plate.
- Incubate the plate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add substrate and incubate to allow for color development.
- Stop the reaction and measure the absorbance on a plate reader.
- Data Analysis:
- Generate a standard curve using the absorbance readings of the standards.
- Determine the concentration of cAMP or cGMP in the samples by interpolating their absorbance values on the standard curve.
- Normalize the cyclic nucleotide concentrations to the total protein concentration of each sample.
Visualizing the Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the known CSF1R signaling pathway and a general workflow for cyclic nucleotide measurement.
A Head-to-Head Comparison of Leading CSF1R Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. This guide provides an objective comparison of key CSF1R inhibitors, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
This document will delve into a comparative analysis of three prominent CSF1R inhibitors: Pexidartinib (PLX3397), ARRY-382, and Sotuletinib (BLZ945). We will examine their efficacy, selectivity, and pharmacokinetic profiles based on available preclinical and clinical data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for Pexidartinib, ARRY-382, and Sotuletinib, offering a side-by-side comparison of their biochemical potency, selectivity against other kinases, and key pharmacokinetic parameters.
Table 1: Biochemical Potency and Selectivity Profile of CSF1R Inhibitors
| Kinase Target | Pexidartinib (PLX3397) IC50 (nM) | ARRY-382 IC50 (nM) | Sotuletinib (BLZ945) IC50 (nM) | Kinase Family |
| CSF1R (c-FMS) | 13 - 20 [1][2] | 9 [1][3][4] | 1 [5] | Class III RTK |
| c-Kit | 10 - 27[1][2] | >10,000 | 3,200[5] | Class III RTK |
| FLT3 | 160[1][2] | >10,000 | 9,100[5] | Class III RTK |
| PDGFRβ | - | - | 4,800[5] | Class III RTK |
| KDR (VEGFR2) | 350[2] | - | - | Class V RTK |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Pexidartinib (PLX3397) | ARRY-382 | Sotuletinib (BLZ945) |
| Administration | Oral | Oral | Oral |
| Half-life (t½) | ~11 hours (in healthy subjects) | ~18 hours[1][3] | 15-24 hours |
| Key Metabolic Pathways | Glucuronidation (major), Oxidation | - | - |
| Noted Interactions | Co-administration with a low-fat meal can increase exposure[6] | - | Substrate for efflux transporters, limiting CNS utility |
Mandatory Visualizations
To better understand the context of CSF1R inhibition and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[7][8] Key activated pathways include PI3K-AKT, ERK1/2, and JAK/STAT.[9]
Caption: Simplified CSF1R signaling cascade upon ligand binding.
Experimental Workflow for CSF1R Inhibitor Comparison
A typical workflow to compare the efficacy of different CSF1R inhibitors involves a multi-step process, starting from in vitro biochemical assays to in vivo animal models.
Caption: A generalized workflow for evaluating CSF1R inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are summaries of methodologies for key experiments cited in the evaluation of CSF1R inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The determination of IC50 values is fundamental to assessing the potency and selectivity of a kinase inhibitor. A common method is a biochemical kinase inhibition assay.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.
-
General Procedure:
-
Plate Preparation: A multi-well plate is utilized for high-throughput screening.
-
Inhibitor Dilution: A serial dilution of the test inhibitor is prepared across a wide range of concentrations.
-
Reaction Mixture: The reaction is initiated by adding the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent probe).
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this may involve capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity is measured.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[2]
-
In Vivo Tumor Models
To evaluate the anti-tumor efficacy of CSF1R inhibitors in a biological system, preclinical in vivo models are employed.
-
Objective: To assess the effect of a CSF1R inhibitor on tumor growth and the tumor microenvironment.
-
General Procedure:
-
Cell Line Selection: An appropriate cancer cell line is chosen (e.g., a sarcoma or glioma cell line).
-
Animal Model: Immunocompromised or syngeneic mice are typically used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The CSF1R inhibitor is administered, often orally, at a predetermined dose and schedule.[10][11]
-
Tumor Measurement: Tumor volume is measured regularly using calipers or imaging techniques.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to analyze the effect of the inhibitor on target engagement (e.g., p-CSF1R levels) and the cellular composition of the tumor microenvironment (e.g., macrophage infiltration) via immunohistochemistry or flow cytometry.[12]
-
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Objective: To determine key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and clearance.
-
General Procedure:
-
Dosing: A single or multiple doses of the inhibitor are administered to animals or human subjects.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters using specialized software.[13][14]
-
Conclusion
Pexidartinib, ARRY-382, and Sotuletinib each demonstrate potent inhibition of CSF1R. Sotuletinib (BLZ945) appears to be the most potent and selective among the three based on the available IC50 data. Pexidartinib, while potent against CSF1R, also exhibits activity against other class III receptor tyrosine kinases like c-Kit and FLT3. ARRY-382 shows high selectivity for CSF1R. The pharmacokinetic profiles of these inhibitors vary, which can influence their clinical utility and dosing regimens.
The selection of an appropriate CSF1R inhibitor for research or clinical development will depend on the specific application, the desired selectivity profile, and the required pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and other emerging CSF1R inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosing Recommendation Based on the Effects of Different Meal Types on Pexidartinib Pharmacokinetics in Healthy Subjects: Implementation of Model-informed Drug Development Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of PDE10A Inhibitor Clinical Trials in Neuropsychiatric Disorders
A comprehensive review of the clinical development of phosphodiesterase 10A (PDE10A) inhibitors reveals a challenging yet insightful journey in the quest for novel treatments for schizophrenia and other neuropsychiatric conditions. Despite strong preclinical rationale, the majority of early-generation PDE10A inhibitors failed to demonstrate efficacy in pivotal clinical trials, leading to the discontinuation of several programs. However, recent findings with newer agents have renewed cautious optimism in this therapeutic class.
This guide provides a detailed cross-study comparison of the key clinical trials for prominent PDE10A inhibitors, including PF-02545920, TAK-063, Lu AF11167, MK-8189, and CPL500036. We present a summary of quantitative data, a breakdown of experimental protocols, and visualizations of the underlying signaling pathway and trial designs to offer researchers, scientists, and drug development professionals a clear and objective overview of the landscape.
The PDE10A Signaling Pathway and its Therapeutic Rationale
Phosphodiesterase 10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in regulating motor function, motivation, and cognition.[1] By hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), PDE10A plays a crucial role in modulating the signaling of dopamine (B1211576) D1 and D2 receptors.[2][3] Inhibition of PDE10A is hypothesized to restore the balance of these pathways, which is thought to be disrupted in schizophrenia.[2][3]
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled proof of concept study of the efficacy and safety of Lu AF11167 for persistent negative symptoms in people with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Vimseltinib and Imatinib for the Treatment of Tenosynovial Giant Cell Tumor
In the therapeutic landscape of Tenosynovial Giant Cell Tumor (TGCT), a rare and locally aggressive neoplasm, targeted therapies have emerged as a cornerstone of management for patients with symptomatic disease not amenable to surgery. This guide provides a comparative analysis of two key tyrosine kinase inhibitors: vimseltinib (B1652902), a highly selective CSF1R inhibitor, and imatinib (B729), a multi-kinase inhibitor with activity against CSF1R. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, mechanisms of action, and experimental protocols.
Mechanism of Action: A Tale of Two Inhibitors
TGCT is driven by the overexpression of colony-stimulating factor 1 (CSF1), which recruits CSF1 receptor (CSF1R)-expressing cells of the macrophage lineage that constitute the bulk of the tumor.[1][2][3] Both vimseltinib and imatinib ultimately target this crucial signaling axis, but with different degrees of specificity.
Vimseltinib is an oral, switch-control tyrosine kinase inhibitor designed to be a potent and highly selective inhibitor of CSF1R.[3][4][5] Its high selectivity is intended to minimize off-target effects.[6] By binding to the switch control region of the CSF1R kinase, vimseltinib stabilizes the receptor in an inactive conformation, thereby blocking autophosphorylation and downstream signaling induced by CSF1 binding.[4][6] This leads to a reduction in the proliferation of the tumor-associated macrophages that drive tumor growth.[7]
Imatinib , sold under the brand name Gleevec, is a multi-kinase inhibitor.[8][9] While it is well-known for its efficacy in chronic myeloid leukemia by targeting the BCR-ABL fusion protein, it also inhibits other tyrosine kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), and importantly for TGCT, CSF1R.[8][10][11] Its action against CSF1R is what provides the therapeutic benefit in TGCT, though its broader activity profile may contribute to a different side effect profile compared to more selective inhibitors.[9][12]
Signaling Pathway of CSF1R Inhibition
The following diagram illustrates the signaling pathway targeted by both vimseltinib and imatinib in TGCT.
Caption: CSF1R signaling pathway and points of inhibition by vimseltinib and imatinib.
Clinical Efficacy: A Head-to-Head Look at the Data
Direct comparative trials between vimseltinib and imatinib in TGCT are not available. The data for vimseltinib comes from a robust Phase 3 clinical trial (MOTION), while the evidence for imatinib is primarily from retrospective studies.
| Efficacy Endpoint | Vimseltinib (MOTION Phase 3 Trial)[5][13][14][15] | Imatinib (Retrospective Studies)[2][9][12][16] |
| Study Design | Randomized, double-blind, placebo-controlled | Retrospective multi-institutional case series |
| Patient Population | Symptomatic TGCT not amenable to surgery | Locally advanced, recurrent, or metastatic TGCT |
| Objective Response Rate (ORR) | 40% at week 25 (vs. 0% for placebo, p<0.0001) | 19% - 31% |
| Complete Response (CR) | 5% | Data not consistently reported |
| Partial Response (PR) | 35% | 17 of 58 evaluable patients had CR or PR in one study[2][16] |
| Stable Disease (SD) | Not the primary endpoint, but 95% of patients had tumor shrinkage[17] | 65% at 52 weeks in one cohort[12] |
| Symptom Improvement | Statistically significant improvements in range of motion, physical function, stiffness, and pain vs. placebo[13][18][19] | 78% of patients reported symptom improvement[12] |
| Progression-Free Survival (PFS) | Not yet mature | One- and five-year PFS rates of 71% and 48%, respectively[2][16] |
Safety and Tolerability
The safety profiles of vimseltinib and imatinib reflect their respective mechanisms of action.
| Adverse Event Profile | Vimseltinib (MOTION Phase 3 Trial)[14][15][19] | Imatinib (Retrospective Studies)[2][12][16] |
| Common Adverse Events (>15%) | Periorbital edema (45%), fatigue (33%), face edema (31%), pruritus (29%), headache (28%) | Fatigue (50%), fluid retention/edema (48%), nausea (34%), skin rash/itchy (12%) |
| Grade 3/4 Adverse Events | Increased blood creatine (B1669601) phosphokinase (10%) was the only grade 3/4 TEAE in >5% of patients. No evidence of cholestatic hepatotoxicity.[5][15] | Five patients (out of 62) experienced grade 3-4 toxicities in one study.[2] Hepatotoxicity has been reported, leading to discontinuation.[20] |
| Treatment Discontinuation due to AEs | 6% | 66% of patients discontinued (B1498344) imatinib for various reasons, including side effects, in one long-term study.[2][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings.
Vimseltinib: The MOTION Trial (NCT05059262)
The MOTION trial was a global, two-part, randomized, double-blind, placebo-controlled Phase 3 study.[13][15][21]
-
Patient Selection: Adults with symptomatic, histologically confirmed TGCT not amenable to surgery that could lead to worsening functional limitation or severe morbidity.[15][21] Patients were required to have measurable disease as per RECIST v1.1.[13] Prior therapy with imatinib or nilotinib (B1678881) was permitted.[22]
-
Study Design: In Part 1, patients were randomized 2:1 to receive either vimseltinib 30 mg orally twice weekly or a matching placebo for 24 weeks.[15] Part 2 is an open-label phase where all patients receive vimseltinib.[21]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) at week 25, assessed by an independent radiological review using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[15][18]
-
Key Secondary Endpoints: These included ORR by tumor volume score (TVS), change from baseline in active range of motion (ROM), physical function (PROMIS-PF), stiffness, and pain.[13][18]
-
Assessments: Tumor response was evaluated using MRI scans.[21] Patient-reported outcomes were collected using standardized questionnaires. Safety was assessed through the monitoring of treatment-emergent adverse events (TEAEs).
Imatinib: Retrospective Study Design
The data for imatinib in TGCT comes from retrospective analyses of patient records from multiple institutions.
-
Patient Selection: Patients with locally advanced, recurrent, or metastatic TGCT who had been treated with imatinib.[2]
-
Data Collection: Data was collected anonymously from patient records, including demographics, treatment duration, response to therapy, and adverse events.[2]
-
Response Assessment: Tumor response was often evaluated based on RECIST criteria using imaging (MRI or CT scans).[20] Symptomatic improvement was typically documented from clinical notes.
-
Statistical Analysis: Due to the retrospective nature, analyses often include descriptive statistics, Kaplan-Meier estimates for progression-free survival, and documentation of response rates.[16]
Comparative Workflow: Choosing a Therapy
The following diagram outlines a logical workflow for considering these two therapeutic options in clinical practice and research, based on the available evidence.
Caption: A logical workflow for comparing vimseltinib and imatinib in TGCT.
Conclusion
Vimseltinib and imatinib both represent valuable therapeutic options for patients with TGCT, targeting the underlying CSF1/CSF1R signaling pathway. Vimseltinib, as a highly selective CSF1R inhibitor, has demonstrated significant and clinically meaningful improvements in objective response rates and patient-reported outcomes in a robust Phase 3 trial, along with a generally favorable safety profile.[5][17] Imatinib, a multi-kinase inhibitor, has also shown efficacy in shrinking tumors and improving symptoms, though the evidence is based on retrospective data, which carries inherent limitations.[12][20]
For researchers and drug development professionals, the story of these two agents underscores the evolution of targeted therapy, moving from broader-acting kinase inhibitors to highly selective agents designed to maximize efficacy while minimizing off-target toxicities. The robust data from the MOTION trial sets a new benchmark for therapeutic expectations in TGCT. Future research, potentially including direct comparative studies, will be invaluable in further defining the optimal use of these and other emerging therapies for this challenging disease.
References
- 1. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]
- 2. Long-term efficacy of imatinib mesylate in patients with advanced Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vimseltinib | Deciphera [deciphera.com]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Imatinib - TGCT Support [tgctsupport.org]
- 13. onclive.com [onclive.com]
- 14. Deciphera Pharmaceuticals Announces Positive Top-line Results from MOTION Pivotal Phase 3 Study of Vimseltinib in Patients with Tenosynovial Giant Cell Tumor (TGCT) and Updated Results from Phase 1/2 Study of Vimseltinib in TGCT | Deciphera [deciphera.com]
- 15. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 22. tgctsupport.org [tgctsupport.org]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of maintaining a safe and compliant research environment. For novel or proprietary compounds such as MT-3014, which are prevalent in drug development, a comprehensive understanding of general chemical disposal principles is paramount in the absence of specific handling instructions. Adherence to these guidelines ensures the safety of laboratory personnel and the protection of the environment.
Quantitative Safety and Disposal Metrics
When handling any new chemical, including investigational compounds like this compound, it is crucial to operate under the assumption that the substance may be hazardous. The following table summarizes key quantitative parameters that should be determined and considered as part of a comprehensive chemical safety and disposal plan. These values are typically found in the Safety Data Sheet (SDS) for a known chemical, but for a novel substance, they may need to be estimated or determined experimentally under controlled conditions.
| Parameter | Value | Significance in Disposal |
| pH | To be determined | Corrosivity; dictates neutralization requirements. |
| Flash Point | To be determined | Flammability; informs segregation and storage for disposal. |
| LD50 (Lethal Dose, 50%) | To be determined | Toxicity; indicates the level of hazard and handling precautions. |
| Concentration | As used in experiments | Determines the quantity of hazardous material in a waste stream. |
| Container Size | < 5 Gallons | Recommended maximum accumulation in a laboratory setting for safety. |
| Storage Temperature | To be determined | Affects chemical stability and potential for hazardous reactions. |
Procedural Steps for Proper Disposal
The following protocol outlines the essential steps for the safe disposal of a research chemical like this compound. This procedure is based on established guidelines for handling hazardous waste in a laboratory setting.
1. Waste Determination and Characterization:
-
Initial Assessment: As soon as a chemical is deemed a waste, its hazardous properties must be determined. This can be based on existing knowledge of the chemical's composition or through analytical testing if the properties are unknown.
-
Hazard Identification: Evaluate the waste for ignitability, corrosivity, reactivity, and toxicity.
2. Containerization and Labeling:
-
Compatible Containers: Collect the chemical waste in a container that is compatible with its contents to prevent leaks or reactions.[1] The container must be in good condition.[1]
-
Proper Sealing: Keep the waste container tightly sealed, except when adding more waste.[1]
-
Hazardous Waste Labeling: Immediately label the container with the words "Hazardous Waste," a clear description of the chemical contents (no abbreviations), the accumulation start date, and the specific hazards (e.g., flammable, corrosive).[1][2]
3. Segregation and Storage:
-
Incompatible Wastes: Segregate different types of chemical waste to prevent dangerous reactions. For example, store acids and bases separately, and keep oxidizers away from flammable materials.
-
Designated Accumulation Area: Store the waste at the point of generation in a designated, well-ventilated, and secure area.
4. Scheduling Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Do not dispose of chemical waste down the drain or in the regular trash.[3] Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Provide Documentation: Be prepared to provide the labeled container and any relevant documentation about the waste to the EHS personnel.
5. Spill Management:
-
Preparedness: Ensure that spill control equipment is readily available.
-
Cleanup: In the event of a spill, wear appropriate personal protective equipment (PPE), ventilate the area, and contain and collect the spilled material using absorbent pads or other suitable materials. Place the cleanup debris in a sealed container and label it as hazardous waste.
Disposal Process Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
